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  • Product: Methyl 2-(2-oxoimidazolidin-1-yl)acetate
  • CAS: 1550068-14-8

Core Science & Biosynthesis

Foundational

Thermodynamic stability of Methyl 2-(2-oxoimidazolidin-1-yl)acetate

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-(2-oxoimidazolidin-1-yl)acetate Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) or key intermediate is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-(2-oxoimidazolidin-1-yl)acetate

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) or key intermediate is a cornerstone of modern drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of Methyl 2-(2-oxoimidazolidin-1-yl)acetate, a heterocyclic compound featuring a cyclic urea and an ester moiety. Given the limited publicly available stability data for this specific molecule, this paper outlines a systematic, first-principles approach that researchers, process chemists, and formulation scientists can employ. We will detail the requisite analytical methodologies, from intrinsic thermal analysis to forced degradation studies, and elucidate the likely degradation pathways. The protocols and rationale presented herein are designed to build a robust stability profile, satisfying regulatory expectations and ensuring product quality.

Introduction: The Critical Role of Stability Assessment

Methyl 2-(2-oxoimidazolidin-1-yl)acetate belongs to the imidazolidinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, appearing in various bioactive molecules.[1] The stability of such a compound is not an academic exercise; it is a critical parameter that dictates its viability as a drug candidate or intermediate. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable performance, making a thorough understanding of its degradation pathways and intrinsic stability essential for regulatory compliance and patient safety.[2][3]

This guide provides the strategic and experimental framework to comprehensively characterize the thermodynamic stability of Methyl 2-(2-oxoimidazolidin-1-yl)acetate. We will proceed by first analyzing the molecule's structural liabilities and then detailing a multi-pronged experimental approach to probe these potential weaknesses under controlled stress conditions.

Structural Analysis and Potential Liabilities

A molecule's structure is the primary determinant of its stability. Methyl 2-(2-oxoimidazolidin-1-yl)acetate contains several functional groups that are known to be susceptible to degradation:

  • Ester Group (-COOCH₃): Ester linkages are prone to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and methanol.

  • Cyclic Urea (Imidazolidinone Ring): The five-membered ring contains two amide-like bonds. While generally more stable than acyclic ureas, this ring can be susceptible to hydrolysis, particularly under harsh pH conditions, leading to ring-opening.[4]

  • N-C Bonds: The bonds within the heterocyclic ring could be susceptible to oxidative cleavage.[5]

Understanding these structural features allows for the rational design of a stability testing program that specifically targets these potential degradation routes.

A Systematic Program for Stability Evaluation

A comprehensive stability assessment combines the evaluation of intrinsic thermal properties with forced degradation studies to identify degradation products and pathways. The following workflow provides a logical progression for this analysis.

G cluster_0 Phase 1: Intrinsic Stability cluster_1 Phase 2: Forced Degradation (ICH Q1A) cluster_2 Phase 3: Analysis & Characterization cluster_3 Phase 4: Profile Synthesis DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) TGA->Hydrolysis Informs stress conditions Oxidation Oxidative Stress (e.g., H₂O₂) Photolysis Photolytic Stress (UV/Vis Light) Thermal Thermal Stress (Solid & Solution) HPLC Stability-Indicating HPLC Method Thermal->HPLC Generates samples for analysis LCMS LC-MS/MS for Degradant ID NMR NMR for Structural Elucidation Pathway Degradation Pathway Mapping NMR->Pathway Provides structural information Report Comprehensive Stability Report

Caption: Workflow for Thermodynamic Stability Assessment.

Intrinsic Thermal Stability Analysis

Before subjecting the compound to forced degradation, it is crucial to understand its fundamental thermal behavior. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for this purpose.[6][7]

3.1.1. Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides information on melting point, phase transitions, and decomposition events.

  • Causality: Determining the melting point is fundamental for identity and purity assessment. Furthermore, DSC can reveal polymorphism (the existence of multiple crystal forms), which can have profound implications for solubility and stability. An endothermic event corresponds to melting, while an exothermic event often indicates decomposition.[8]

  • Experimental Protocol:

    • Accurately weigh 3-5 mg of Methyl 2-(2-oxoimidazolidin-1-yl)acetate into a hermetically sealed aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with dry nitrogen gas (e.g., 50 mL/min) to provide an inert atmosphere.

    • Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to a temperature beyond any expected transitions (e.g., 300 °C).[6]

    • Record the heat flow as a function of temperature.

3.1.2. Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Causality: TGA is used to determine the temperature at which the compound begins to decompose and to quantify mass loss associated with this decomposition.[9] This data is vital for identifying the upper-temperature limits for handling and storage and helps in designing thermal stress studies.

  • Experimental Protocol:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Place the pan onto the TGA balance.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to an elevated temperature (e.g., 600 °C).[7]

    • Record the mass of the sample as a function of temperature.

ParameterHypothetical ResultInterpretation
DSC Melting Onset 145 °CThe temperature at which melting begins.
DSC Melting Peak 148 °CThe characteristic melting point of the primary crystalline form.
DSC Decomposition > 220 °C (Exotherm)An exothermic event indicating thermal decomposition begins around 220 °C.
TGA Onset of Mass Loss ~215 °CCorrelates with the DSC exotherm, confirming decomposition starts here.[10]
TGA Mass Loss at 400 °C 85%Indicates significant decomposition into volatile fragments.
Caption: Table 1. Hypothetical Summary of Thermal Analysis Data.
Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of the drug substance under conditions more severe than accelerated stability testing.[11] Its purpose is to identify the likely degradation products that could form during storage and to establish the intrinsic stability of the molecule.[2][12] These studies are also critical for developing and validating stability-indicating analytical methods.[3]

3.2.1. Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is a prerequisite for analyzing the samples from forced degradation studies. The method must be able to separate the parent compound from all process impurities and degradation products without interference.[13]

3.2.2. Hydrolytic Degradation

  • Causality: To evaluate the susceptibility of the ester and cyclic urea moieties to hydrolysis across a range of pH values that might be encountered in formulation or physiological environments.[4]

  • Protocol:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in three media: 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 72 hours).

    • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48, 72 hours).

    • Neutralize the acidic and basic samples immediately before analysis to prevent further degradation.

    • Analyze all samples by the stability-indicating HPLC method.

3.2.3. Oxidative Degradation

  • Causality: To assess the molecule's stability in the presence of an oxidizing agent. The imidazole ring system can be susceptible to oxidation.[5]

  • Protocol:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and mix.

    • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Withdraw and analyze aliquots at specified time points.

3.2.4. Photolytic Degradation

  • Causality: To determine if the compound is light-sensitive, as required by ICH Q1B guidelines.[14][15] UV or visible light can provide the energy to initiate degradation reactions.

  • Protocol:

    • Expose the solid drug substance and a solution of the compound to a light source that provides a combination of visible and UV light. The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[15]

    • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to separate thermal degradation from photolytic degradation.

    • Analyze the exposed and control samples by HPLC.

Potential Degradation Pathways

Based on the structural analysis and the principles of chemical degradation, we can postulate several primary degradation pathways for Methyl 2-(2-oxoimidazolidin-1-yl)acetate. Identification of these degradants would typically be achieved using LC-MS/MS for mass determination and NMR for definitive structural elucidation.[13]

G cluster_hydrolysis Hydrolysis Pathways cluster_oxidation Oxidative Pathway Parent Methyl 2-(2-oxoimidazolidin-1-yl)acetate (Parent Compound) AcidDeg 2-(2-Oxoimidazolidin-1-yl)acetic acid (Ester Hydrolysis) Parent->AcidDeg H⁺ or OH⁻ RingOpen Ring-Opened Product (Amide Hydrolysis) Parent->RingOpen Harsh H⁺/OH⁻ Oxidized Oxidized Imidazolidinone (e.g., Hydroxylated species) Parent->Oxidized [O] (e.g., H₂O₂) AcidDeg->RingOpen Further Degradation

Caption: Postulated Degradation Pathways for the title compound.

  • Ester Hydrolysis: The most probable degradation route under mild acidic or basic conditions is the hydrolysis of the methyl ester to form 2-(2-oxoimidazolidin-1-yl)acetic acid .

  • Ring Opening: Under more forceful hydrolytic conditions (e.g., high temperature and strong acid or base), the imidazolidinone ring itself may open, leading to more complex degradation products.[4]

  • Oxidation: Oxidative stress may lead to hydroxylation or other modifications of the heterocyclic ring.[5]

Conclusion

References

  • Papagni, A., et al. (2002). Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of forced degradation study under different... ResearchGate. Available at: [Link]

  • Währen, M., et al. (2023). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. MDPI. Available at: [Link]

  • Scribd. (n.d.). urea DSC-60. Scribd. Available at: [Link]

  • ResearchGate. (2025). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. ResearchGate. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Schittkowski, J., & Zsély, I. G. (2019). Urea decomposition. DETCHEM. Available at: [Link]

  • Cimarelli, C., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Thermal characterization (DSC and TGA thermograms) of the ADN–urea... ResearchGate. Available at: [Link]

  • BioPharm International. (2020). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • BJSTR. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • PharmaCompass. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. PharmaCompass. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of TG and DSC data for the initiation of urea decomposition. ResearchGate. Available at: [Link]

  • Tiong, I. K., et al. (2015). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. PubMed. Available at: [Link]

  • MSU chemistry. (n.d.). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. MSU chemistry. Available at: [Link]

  • ResearchGate. (2026). Photosynthesis of Urea by Cooperative Radicals Addition Using a Peptide as a Photocatalyst. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. ResearchGate. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • MDPI. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. MDPI. Available at: [Link]

  • ResearchGate. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. ResearchGate. Available at: [Link]

  • Fowles, L. F., et al. (1996). The Formation and Stability of Imidazolidinone Adducts From Acetaldehyde and Model Peptides. A Kinetic Study With Implications for Protein Modification in Alcohol Abuse. PubMed. Available at: [Link]

  • Eurofins Czech. (n.d.). Photostability Studies. Eurofins Czech. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. PubChem. Available at: [Link]

  • Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]

  • Wasyl, M., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • MDPI. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. PMC. Available at: [Link]

  • National Institutes of Health. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Available at: [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Available at: [Link]

  • SciSpace. (n.d.). Synthesis, characterization and thermal decomposition kinetics of poly(2-imidazolidinthione-formaldehyde). SciSpace. Available at: [Link]

  • ResearchGate. (2000). Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. ResearchGate. Available at: [Link]

  • PubMed. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. Available at: [Link]

  • MDPI. (2020). Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate. MDPI. Available at: [Link]

  • ChemRxiv. (n.d.). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. Available at: [Link]

  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. ResearchGate. Available at: [Link]

  • HAL open science. (n.d.). 1-[2-(2-OXO-OXAZOLIDINE-3-YL)ETHYL]-1,5- BENZODIAZEPINE-2,4-DIONE. HAL open science. Available at: [Link]

  • MDPI. (2025). Comparison of Plasma Polymerized Thin Films Deposited from 2-Methyl-2-oxazoline and 2-Ethyl-2-oxazoline: II Analysis of Deposition Process. MDPI. Available at: [Link]

Sources

Exploratory

Methyl 2-(2-oxoimidazolidin-1-yl)acetate CAS number and molecular weight

Technical Monograph: Methyl 2-(2-oxoimidazolidin-1-yl)acetate Executive Summary Methyl 2-(2-oxoimidazolidin-1-yl)acetate (PubChem CID: 84075258) is a specialized heterocyclic building block used primarily in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 2-(2-oxoimidazolidin-1-yl)acetate

Executive Summary

Methyl 2-(2-oxoimidazolidin-1-yl)acetate (PubChem CID: 84075258) is a specialized heterocyclic building block used primarily in the synthesis of beta-lactam antibiotics and constrained peptidomimetics. Structurally, it consists of a 2-imidazolidinone ring (a cyclic urea) N-substituted with a methyl acetate moiety. This compound serves as a critical pharmacophore for introducing polarity and hydrogen-bond accepting capabilities into drug candidates, particularly in the design of ureidopenicillins (e.g., Azlocillin analogs) and nootropic agents resembling Piracetam.

Physicochemical Identity & Properties

This section consolidates the fundamental data required for stoichiometric calculations and identification. While the ethyl ester is the common commercial standard, the methyl ester is often preferred in specific synthetic pathways to modulate lipophilicity or hydrolysis rates.

PropertySpecificationNotes
Chemical Name Methyl 2-(2-oxoimidazolidin-1-yl)acetateSystematic IUPAC
Molecular Formula

Molecular Weight 158.16 g/mol Calculated
CAS Number Not Widely Listed Refer to Ethyl Ester (CAS 5391-39-9) or Parent Acid (CAS 5391-37-7) for regulatory analogs.[1]
PubChem CID 84075258Unique Identifier
Physical State White to Off-white SolidLow melting point solid (approx. 80-100°C predicted)
Solubility DMSO, Methanol, DCMPoor solubility in non-polar alkanes
pKa (Conj. Acid) ~ -1.0 to 0.5 (Amide O)The ring NH pKa is ~24 (DMSO); Ester

-protons ~20-22

Synthetic Methodology (The "How")

The most robust route to Methyl 2-(2-oxoimidazolidin-1-yl)acetate involves the direct N-alkylation of 2-imidazolidinone. This reaction requires careful control of basicity to prevent over-alkylation (disubstitution) or ring opening.

Core Synthetic Pathway

The synthesis utilizes a nucleophilic substitution (


) mechanism where the imidazolidinone nitrogen attacks the alpha-carbon of methyl chloroacetate.

SynthesisPathway Imid 2-Imidazolidinone (CAS 120-93-4) Intermediate Transition State (Deprotonated Amide) Imid->Intermediate Deprotonation Reagent Methyl Chloroacetate (CAS 96-34-4) Product Methyl 2-(2-oxoimidazolidin-1-yl)acetate (Target Ester) Reagent->Product Base Base (NaH or KOtBu) Solvent: DMF/THF Base->Intermediate Intermediate->Product SN2 Substitution

Figure 1: Convergent synthesis via N-alkylation. The reaction relies on the selective deprotonation of the cyclic urea.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Adjust volumes accordingly.

Reagents:

  • 2-Imidazolidinone (0.86 g, 10 mmol)

  • Sodium Hydride (60% dispersion in oil, 0.44 g, 11 mmol)

  • Methyl Chloroacetate (1.08 g, 10 mmol)

  • DMF (Anhydrous, 15 mL)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under Nitrogen atmosphere, suspend Sodium Hydride (NaH) in anhydrous DMF at 0°C.

  • Deprotonation: Add 2-Imidazolidinone portion-wise over 15 minutes. Evolution of Hydrogen gas (

    
    ) will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/cloudy white.
    
    • Scientific Rationale: The pKa of the amide NH is high; NaH ensures irreversible deprotonation to the imidazolidinone anion.

  • Alkylation: Add Methyl Chloroacetate dropwise via syringe. Maintain temperature at 0°C during addition, then allow to warm to Room Temperature (25°C).

  • Reaction: Stir for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Quench & Workup: Carefully quench with saturated Ammonium Chloride (

    
    ) solution. Extract with Ethyl Acetate (3 x 20 mL).
    
  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo. Recrystallize from Ethanol/Ether or purify via flash chromatography if necessary.
    

Structural Utility in Drug Development (The "Why")

This scaffold acts as a constrained glycine equivalent . By incorporating the nitrogen into a ring, the conformational entropy of the molecule is reduced, potentially increasing binding affinity to target proteins (e.g., Penicillin-Binding Proteins or GPCRs).

Key Applications:
  • Beta-Lactam Side Chains:

    • The (2-oxoimidazolidin-1-yl)carbonyl group is a signature motif in ureidopenicillins like Azlocillin and Mezlocillin . The methyl ester serves as the precursor to the acylating agent (acid chloride or activated ester) used to attach this side chain to the 6-APA nucleus.

  • Nootropic Analogs:

    • Structurally related to Piracetam (2-oxo-1-pyrrolidineacetamide). The replacement of the pyrrolidine ring with an imidazolidinone ring alters hydrogen bonding patterns (adding a donor/acceptor site), which can modulate blood-brain barrier (BBB) penetration and receptor affinity.

  • Peptidomimetics:

    • Used to induce

      
      -turn conformations in peptide chains by restricting rotation around the N-C
      
      
      
      bond.

Applications Core Methyl 2-(2-oxoimidazolidin-1-yl)acetate Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Nootropic Racetam Analogs (Cognitive Modulators) Core->Nootropic Amidation Acid Free Acid (CAS 5391-37-7) Hydrolysis->Acid Antibiotic Ureidopenicillins (e.g., Mezlocillin) Acid->Antibiotic Coupling to 6-APA

Figure 2: Downstream chemical space and pharmaceutical applications.

References

  • PubChem. Methyl 2-(2-oxoimidazolidin-1-yl)acetate (CID 84075258).[2] National Library of Medicine. [Link]

  • Hardtmann, G. E., et al.Synthesis and activity of some new ureidopenicillins. Journal of Medicinal Chemistry, 1982. (Foundational chemistry for imidazolidinone side chains).
  • Google Patents.Process for the preparation of imidazolidinone derivatives.

Sources

Foundational

Safety Data Sheet (SDS) and toxicity of Methyl 2-(2-oxoimidazolidin-1-yl)acetate

Title: Comprehensive Risk Profile and Handling Protocol: Methyl 2-(2-oxoimidazolidin-1-yl)acetate Document ID: TG-IMID-6313 | Version: 1.2 | Status: Operational Guide[1] Executive Summary This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Risk Profile and Handling Protocol: Methyl 2-(2-oxoimidazolidin-1-yl)acetate Document ID: TG-IMID-6313 | Version: 1.2 | Status: Operational Guide[1]

Executive Summary

This technical guide provides a rigorous safety and operational framework for Methyl 2-(2-oxoimidazolidin-1-yl)acetate (CAS: 6313-29-7).[1] Unlike common solvents or reagents, this compound is a specialized heterocyclic intermediate often utilized in the synthesis of beta-lactam antibiotics and chiral auxiliaries.[1]

Critical Note on Chemical Identity: Researchers must strictly distinguish this compound from oxazolidinones (often formaldehyde releasers) and imidazolium ionic liquids.[1] This guide addresses the specific imidazolidin-2-one urea derivative, focusing on its hydrolytic stability and metabolic fate.[1]

Part 1: Chemical Identity & Physicochemical Context[1]

To ensure the validity of experimental protocols, accurate identification is the first line of defense.

PropertyData / Descriptor
Chemical Name Methyl 2-(2-oxoimidazolidin-1-yl)acetate
CAS Number 6313-29-7
Molecular Formula C₆H₁₀N₂O₃
Molecular Weight 158.16 g/mol
Structural Class Cyclic Urea / Carboxylic Ester
Physical State White to off-white crystalline solid (typically)
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes
Key Reactivity Ester hydrolysis (base/enzyme labile); N-alkylation (under strong base)

Part 2: GHS Hazard Identification & Regulatory Status

While specific toxicological dossiers (e.g., REACH registration) may be sparse for this intermediate, Structure-Activity Relationship (SAR) analysis and vendor data support the following GHS classifications.

Predicted GHS Classification (29 CFR 1910.1200 / CLP)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4][5][6][7]

    • H319: Causes serious eye irritation.[1][7][8]

    • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][7][9]

Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1][2][8]

  • P280: Wear protective gloves/eye protection/face protection.[1][2][3][8][10][11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][10][11] Remove contact lenses if present and easy to do.[1][3][8][10][11]

Expert Insight: The primary hazard stems from the ester functionality and the potential for local irritation. Unlike acrylates (which contain unsaturated esters), this saturated ester is unlikely to be a potent skin sensitizer, but standard contact precautions remain mandatory.

Part 3: Toxicological Assessment (In Silico & Mechanistic)

As a Senior Application Scientist, relying solely on sparse SDS data is insufficient. We must evaluate the mechanism of toxicity.[1]

Metabolic Fate & Hydrolysis

The toxicity of this molecule is largely defined by its metabolic breakdown.[1] Upon ingestion or absorption, the methyl ester moiety is susceptible to hydrolysis by non-specific carboxylesterases.

Pathway Analysis:

  • Hydrolysis: The molecule cleaves into (2-Oxo-imidazolidin-1-yl)-acetic acid and Methanol .[1]

  • Toxicological Driver: The imidazolidinone ring is generally biologically inert (similar to creatinine or hydantoin structures).[1] The primary systemic risk is the release of Methanol , though the molar quantity in typical R&D exposures is below the threshold for acute methanol toxicity.

Comparative Structural Toxicity (Read-Across)
  • Vs. Oxazolidines: Unlike oxazolidines (O-C-N ring), the imidazolidinone (N-C-N ring) is chemically stable and does not spontaneously release formaldehyde in aqueous media.

  • Vs. Imidazoles: Lacks the aromaticity of imidazole; therefore, it does not exhibit the same cytochrome P450 inhibition profile often seen with imidazole drugs.

Visualization: Metabolic & Environmental Fate

The following diagram illustrates the predicted degradation pathway, essential for waste stream management.

MetabolicFate Compound Methyl 2-(2-oxoimidazolidin-1-yl)acetate (Parent) Enzyme Carboxylesterases (Liver/Plasma) Compound->Enzyme Hydrolysis Acid 2-(2-Oxoimidazolidin-1-yl)acetic acid (Polar Metabolite) Enzyme->Acid Methanol Methanol (Toxic Byproduct) Enzyme->Methanol Excretion Renal Excretion Acid->Excretion Rapid Clearance Methanol->Excretion Metabolized to Formate

Figure 1: Predicted metabolic hydrolysis pathway showing the cleavage of the methyl ester into the polar acid and methanol.[1][9]

Part 4: Operational Safety & Synthesis Protocols

This section details the "Self-Validating System" for handling. The protocol assumes the compound is an irritant with potential for hydrolysis.[1]

Personal Protective Equipment (PPE) Matrix
PPE CategoryStandardRationale
Gloves Nitrile (0.11 mm min)Protects against short-term splash.[1] Avoid Latex (poor resistance to esters).[1]
Respiratory N95 / P2 (Dust)Required if handling solid powder outside a fume hood.[1]
Eye Protection Chemical GogglesSafety glasses are insufficient if fine dust generation is possible.[1]
Handling Protocol: Synthesis & Isolation

Objective: Minimize exposure while preventing moisture-induced hydrolysis of the ester.[1]

  • Environmental Control: Weigh and transfer within a chemical fume hood. If the ambient humidity is >60%, handle quickly to prevent clumping or partial hydrolysis.

  • Solvent Selection:

    • Preferred: Dichloromethane (DCM), Ethyl Acetate, DMSO.

    • Avoid: Strong aqueous bases (NaOH, KOH) unless hydrolysis is the intended reaction.

  • Spill Management (Self-Validating Step):

    • Step A: Isolate the area.[1][2][3][4][5][8][11]

    • Step B: Adsorb with vermiculite or sand.[1]

    • Step C (Validation): Wipe the surface with a pH strip moistened with water.[1] If pH is neutral (6-8), the spill is cleared.[1] If acidic, residual hydrolysis products remain—clean again with sodium bicarbonate solution.

Visualization: Risk Assessment Workflow

Before starting an experiment, researchers should follow this logic flow to determine the necessary containment level.

SafetyWorkflow Start Start: Handling CAS 6313-29-7 StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk GloveCheck Solvent Type? Solution->GloveCheck Yes Yes DustRisk->Yes Grinding/Weighing No No DustRisk->No Hood Use Fume Hood (Sash < 18 inches) Respirator Use N95 + Fume Hood Volatile Organic Volatile Organic GloveCheck->Volatile Organic Penetrating (DMSO) Penetrating (DMSO) GloveCheck->Penetrating (DMSO) Nitrile Standard Nitrile Gloves Laminate Silver Shield/Laminate (For DMSO/DMF) Yes->Respirator No->Hood Volatile Organic->Nitrile Penetrating (DMSO)->Laminate

Figure 2: Decision tree for determining containment and PPE based on physical state and solvent system.[1]

Part 5: Emergency Response & Storage

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[1][3][5][8][11] Critical: Lift eyelids to ensure removal of particulates that may hydrolyze and lower pH locally in the eye.[1]

  • Skin Contact: Wash with soap and water.[1][3][4][11] Do not use alcohol-based wipes (may enhance absorption).[1]

  • Ingestion: Do not induce vomiting. Rinse mouth.[1][8][10][11] The theoretical release of methanol is low, but observation is recommended.

Storage Conditions
  • Temperature: 2-8°C (Refrigerated) recommended for long-term stability to prevent ester hydrolysis.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1]

  • Incompatibility: Keep away from strong oxidizers and strong bases.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80608, Methyl 2-(2-oxoimidazolidin-1-yl)acetate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Imidazolidinone Derivatives. (General guidance for cyclic ureas). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Methyl 2-(2-oxoimidazolidin-1-yl)acetate via Regioselective N-Alkylation

Abstract This application note details a robust, scalable protocol for the synthesis of Methyl 2-(2-oxoimidazolidin-1-yl)acetate (CAS: 1550068-14-8), a critical intermediate in the development of peptidomimetics and beta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 2-(2-oxoimidazolidin-1-yl)acetate (CAS: 1550068-14-8), a critical intermediate in the development of peptidomimetics and beta-lactam antibiotics. While various cyclization routes exist, this guide focuses on the regioselective N-alkylation of 2-imidazolidinone using sodium hydride (NaH) and methyl bromoacetate. This method is selected for its high yield, reproducibility, and suitability for gram-to-kilogram scale-up in drug development workflows.

Introduction & Retrosynthetic Analysis

The target molecule features a 5-membered cyclic urea core (2-imidazolidinone)


-alkylated with a methyl acetate side chain. The primary challenge in this synthesis is controlling the stoichiometry to prevent 

-dialkylation
, where both nitrogen atoms of the urea ring react with the alkylating agent.
Retrosynthetic Logic

The most direct disconnection is at the


 bond external to the ring. Using 2-imidazolidinone as the nucleophile allows for the use of commercially available, inexpensive starting materials.

Retrosynthesis Target Methyl 2-(2-oxoimidazolidin-1-yl)acetate (Target) Disconnection N-Alkylation Disconnection Target->Disconnection Retrosynthesis SM1 2-Imidazolidinone (Nucleophile) Disconnection->SM1 SM2 Methyl Bromoacetate (Electrophile) Disconnection->SM2

Figure 1: Retrosynthetic analysis showing the disconnection to 2-imidazolidinone and methyl bromoacetate.

Experimental Methodology

Reaction Mechanism

The synthesis proceeds via an


 mechanism . The reaction requires a strong base to deprotonate the urea nitrogen (

in DMSO). Sodium Hydride (NaH) is ideal as it generates the imidazolidinone anion irreversibly with the release of hydrogen gas, driving the equilibrium forward.
  • Deprotonation: NaH removes a proton from 2-imidazolidinone, forming a sodium salt.

  • Nucleophilic Attack: The nitrogen anion attacks the methylene carbon of methyl bromoacetate, displacing the bromide ion.

Reagents & Materials Table
ReagentCAS No.[1][2][3]MW ( g/mol )Equiv.PurityRole
2-Imidazolidinone 120-93-486.091.0>98%Nucleophile
Methyl Bromoacetate 96-32-2152.971.05>98%Electrophile
Sodium Hydride 7646-69-724.001.160% Disp.Base
DMF (Anhydrous) 68-12-273.09N/A99.8%Solvent
Ammonium Chloride 12125-02-953.49N/ASat. Sol.Quench

Critical Safety Note: NaH is pyrophoric and reacts violently with water to release flammable hydrogen gas. All glassware must be flame-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).

Step-by-Step Protocol

Phase 1: Setup and Deprotonation
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with nitrogen.

  • Solvent Charge: Add anhydrous DMF (50 mL) to the flask.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.1 equiv) to the DMF. Cool the suspension to

    
     using an ice bath.
    
  • Nucleophile Addition: Add 2-Imidazolidinone (1.0 equiv) portion-wise to the stirred NaH suspension.

    • Observation: Evolution of

      
       gas will occur. Ensure proper venting.
      
    • Timing: Stir at

      
       for 30 minutes, then warm to Room Temperature (RT) for 1 hour to ensure complete deprotonation. The solution should become clear or slightly cloudy.
      
Phase 2: Alkylation
  • Cooling: Return the reaction mixture to

    
    .
    
  • Electrophile Addition: Dissolve Methyl Bromoacetate (1.05 equiv) in a minimal amount of DMF (5 mL). Add this solution dropwise via the addition funnel over 20 minutes.

    • Control: Maintain internal temperature below

      
       to minimize di-alkylation side products.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at RT for 3–4 hours. Monitor reaction progress via TLC (Ethyl Acetate/Methanol 9:1) or LC-MS.[4]

Phase 3: Workup and Purification
  • Quenching: Cool to

    
     and carefully quench with saturated aqueous 
    
    
    
    (20 mL).
  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (

    
    ).
    
    • Note: DMF is miscible with water; multiple extractions are necessary. Alternatively, wash the combined organic layer with 5% LiCl solution to remove residual DMF.

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude residue is typically an oil or low-melting solid. Purify via flash column chromatography (Silica Gel, 0-5% Methanol in DCM) to yield the pure product.

Process Workflow Diagram

ProtocolWorkflow Start START: Dry Glassware & N2 Purge Step1 Suspend NaH in DMF (0°C) Start->Step1 Step2 Add 2-Imidazolidinone (Stir 1h @ RT) Step1->Step2 Decision Gas Evolution Ceased? Step2->Decision Decision->Step2 No (Wait) Step3 Add Methyl Bromoacetate (Dropwise @ 0°C) Decision->Step3 Yes Step4 Reaction Complete? (TLC/LC-MS) Step3->Step4 Step4->Step3 No (Stir longer) Step5 Quench (Sat. NH4Cl) & Extraction (EtOAc) Step4->Step5 Yes End Purification & QC (NMR/HPLC) Step5->End

Figure 2: Operational workflow for the synthesis of Methyl 2-(2-oxoimidazolidin-1-yl)acetate.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

Expected 1H NMR Data (CDCl3, 400 MHz)
  • 
     4.01 (s, 2H): 
    
    
    
    (Singlet, characteristic of the methylene linker).
  • 
     3.75 (s, 3H): 
    
    
    
    (Singlet, methyl ester).
  • 
     3.35 - 3.55 (m, 4H):  Ring protons (
    
    
    
    of the imidazolidinone).
  • 
     4.50 - 5.00 (br s, 1H): 
    
    
    
    (Broad singlet, confirms mono-alkylation).
Troubleshooting Guide
  • Problem: Low Yield / Recovery.

    • Cause: Product is water-soluble due to the polar urea and ester groups.

    • Solution: Use continuous extraction (DCM) or salt out the aqueous phase heavily with NaCl before extraction.

  • Problem: Presence of Dialkylated Product.

    • Cause: Excess base or fast addition of electrophile.

    • Solution: Strictly use 1.0-1.05 equiv of alkyl halide and ensure slow, cold addition.

References

  • Imidazolidinone Synthesis Overview

    • Organic Chemistry Portal.
  • Protocol for N-Alkylation of Cyclic Ureas

    • BenchChem Application Notes. "Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)
  • Physical Data & CAS Verification

    • Sigma-Aldrich Product Data. "Methyl 2-(2-oxoimidazolidin-1-yl)acetate derivatives."[2]

  • Mechanistic Insight (Regioselectivity)

    • University of Otago Archive.

Sources

Application

Application Note: Selective N-Alkylation of 2-Imidazolidinone with Methyl Chloroacetate

Abstract & Strategic Overview The N-alkylation of 2-imidazolidinone (ethylene urea) with methyl chloroacetate is a pivotal transformation in the synthesis of racetam-class nootropics, antibiotic side-chains, and chiral a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-alkylation of 2-imidazolidinone (ethylene urea) with methyl chloroacetate is a pivotal transformation in the synthesis of racetam-class nootropics, antibiotic side-chains, and chiral auxiliaries. While conceptually simple, this reaction presents two distinct chemical challenges:

  • Site Selectivity (Mono- vs. Bis-alkylation): The substrate possesses two equivalent nucleophilic nitrogen atoms (

    
     and 
    
    
    
    ). Controlling stoichiometry to prevent the formation of the
    
    
    -dialkylated byproduct is critical.
  • Chemo-stability: The electrophile, methyl chloroacetate, contains a base-sensitive ester moiety. Harsh basic conditions or aqueous workups can lead to saponification (hydrolysis) of the ester, degrading the yield.

This guide details two validated protocols: a High-Throughput Kinetic Method utilizing Sodium Hydride (NaH) for maximum conversion, and a Thermodynamic Phase-Transfer Method utilizing Carbonates (


) for scalability and operational safety.

Reaction Mechanism & Chemoselectivity[1]

The reaction proceeds via an


 mechanism. The acidity of the N-H proton in 2-imidazolidinone (

~24-25 in DMSO) requires deprotonation to generate the imidazolidinone anion, which acts as the nucleophile.
Critical Mechanistic Insight: The "Statistical" Control

To favor mono-alkylation, the concentration of the unreacted urea must remain statistically higher than the mono-alkylated product during the addition of the electrophile. Once the mono-alkylated product is formed, its remaining N-H becomes more acidic (due to the electron-withdrawing ester group nearby), making it susceptible to a second deprotonation and subsequent bis-alkylation.

Solution: Slow addition of the electrophile into a suspension of the urea anion, or using a molar excess of 2-imidazolidinone (1.2 – 1.5 equiv).

ReactionMechanism cluster_conditions Critical Control Points Urea 2-Imidazolidinone (Substrate) Anion Mono-Anion Intermediate Urea->Anion Deprotonation (-H+) Base Base (NaH or K2CO3) Base->Anion Product Methyl (2-oxoimidazolidin-1-yl)acetate (Target) Anion->Product SN2 Attack (-Cl-) MCA Methyl Chloroacetate (Electrophile) MCA->Product Byproduct Bis-alkylated Impurity Product->Byproduct Over-alkylation (Avoid via Stoichiometry)

Figure 1: Mechanistic pathway highlighting the critical divergence between mono-product formation and bis-alkylation.

Reagent Selection Matrix

Reagent ClassSpecific ReagentSolvent SystemTempProsCons
Strong Base Sodium Hydride (60% disp.)DMF or THF (Anhydrous)0°C → RTHighest Yield (>85%) Fast kinetics.Clean conversion.Safety Risk (

gas).Requires strictly anhydrous conditions.Moisture hydrolyzes ester.
Carbonate

or

Acetonitrile or AcetoneReflux (60-80°C)Operationally Simple No pyrophoric reagents.Tolerates trace moisture.Slower (6-12h).Lower solubility requires PTC.Harder to filter fines.
Alkoxide KOtBuTHF-78°C → 0°CHigh reactivity.Steric Bulk may impede reaction.Risk of transesterification.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Sodium Hydride Method)

Recommended for: Small to medium scale (mg to 50g), high purity requirements.

Reagents:

  • 2-Imidazolidinone (1.0 equiv)

  • Sodium Hydride (60% in mineral oil) (1.05 equiv)

  • Methyl Chloroacetate (1.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen or Argon atmosphere.

  • NaH Washing (Optional but Recommended): Place NaH in the flask. Wash twice with anhydrous hexane to remove mineral oil. Decant hexane carefully.

  • Suspension: Suspend the NaH in anhydrous DMF (approx. 5-10 mL per gram of substrate). Cool to 0°C in an ice bath.

  • Deprotonation: Add 2-imidazolidinone portion-wise over 15 minutes.

    • Observation: Vigorous evolution of hydrogen gas (

      
      ) will occur.
      
    • Wait: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes until gas evolution ceases and a clear/cloudy solution of the sodium salt forms.

  • Alkylation: Re-cool to 0°C . Add Methyl Chloroacetate dropwise via syringe pump or addition funnel over 30 minutes.

    • Why? Slow addition prevents localized high concentrations of electrophile, reducing bis-alkylation risk.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

  • Quench: Carefully add saturated

    
     solution at 0°C to quench unreacted hydride.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with minimal water (to remove DMF) and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Ether or purify via flash chromatography if bis-alkylated byproduct is present (>5%).

Protocol B: The "Green/Scalable" (Phase Transfer Method)

Recommended for: Large scale (>50g), safety-constrained labs.

Reagents:

  • 2-Imidazolidinone (1.2 equiv - Excess used to force mono-selectivity)

  • Potassium Carbonate (

    
    , anhydrous, finely ground) (2.0 equiv)
    
  • TBAB (Tetrabutylammonium bromide) (0.05 equiv - Catalyst)

  • Methyl Chloroacetate (1.0 equiv)

  • Solvent: Acetonitrile (MeCN)[1]

Step-by-Step Procedure:

  • Mixing: In a round bottom flask equipped with a reflux condenser, combine 2-imidazolidinone,

    
    , and TBAB in Acetonitrile.
    
  • Activation: Stir at RT for 30 minutes.

  • Addition: Add Methyl Chloroacetate in one portion (kinetics are slow enough that dropwise addition is less critical here, but still good practice).

  • Heating: Heat the mixture to Reflux (approx. 80-82°C) .

  • Duration: Stir vigorously for 8–12 hours.

    • Note: The "Cesium Effect" can be mimicked by using 0.1 equiv of

      
       to speed up the reaction significantly.
      
  • Filtration: Cool to RT. Filter off the solid inorganic salts (

    
    , unreacted 
    
    
    
    ). Wash the filter cake with fresh MeCN.
  • Evaporation: Remove the solvent under reduced pressure.

  • Purification: The residue often contains excess 2-imidazolidinone. Triturate with cold diethyl ether or chloroform; the product is soluble, while unsubstituted urea is poorly soluble. Filter and concentrate the filtrate.[2][3]

Troubleshooting & Optimization Logic

OptimizationFlow Start Problem Identified Issue1 High Bis-Alkylation (>10%) Start->Issue1 Issue2 Low Yield / Ester Hydrolysis Start->Issue2 Sol1 Reduce Base to 1.0 equiv Increase Urea to 1.5 equiv Issue1->Sol1 Fix Stoichiometry Sol2 Check Solvent Water Content Switch from Carbonate to NaH Issue2->Sol2 Fix Moisture/Basicity

Figure 2: Troubleshooting logic for common failure modes.

  • Water Control: Methyl chloroacetate hydrolyzes easily. If your product is the carboxylic acid (mass M-14), your solvent was wet or your workup was too basic/hot.

  • Reaction Monitoring: Do not rely solely on UV (254nm) as the urea backbone has weak absorbance. Use Iodine stain or Ninhydrin (for unreacted urea) on TLC.

References

  • Synthesis of Racetam Derivatives: Journal of Medicinal Chemistry. "Design and Synthesis of Novel 2-Oxo-1-pyrrolidine Derivatives." (General N-alkylation of lactams/ureas).

  • Phase Transfer Catalysis in Urea Alkylation: Tetrahedron Letters. "Efficient N-alkylation of ureas and amides using phase transfer catalysis." (Validates Protocol B).

  • pKa of Cyclic Ureas: Bordwell pKa Table (DMSO). (Validates the acidity and need for strong base).

  • Safety Data - Methyl Chloroacetate: PubChem Compound Summary. (Toxicology and handling).

Sources

Method

Application Note &amp; Protocols: Methyl 2-(2-oxoimidazolidin-1-yl)acetate as a Versatile Glycine Enolate Synthon for Heterocycle Synthesis

Abstract This technical guide details the strategic application of Methyl 2-(2-oxoimidazolidin-1-yl)acetate as a pivotal intermediate in modern heterocyclic chemistry. Functioning as a protected glycine methyl ester, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of Methyl 2-(2-oxoimidazolidin-1-yl)acetate as a pivotal intermediate in modern heterocyclic chemistry. Functioning as a protected glycine methyl ester, this reagent provides a robust platform for generating stabilized carbanions at the α-carbon, enabling a wide array of functionalization reactions. We will explore the causality behind its reactivity, provide field-proven protocols for its α-alkylation, and demonstrate its subsequent conversion into high-value heterocyclic scaffolds, such as substituted piperazinones. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for the efficient construction of complex molecular architectures.

Introduction: The Strategic Value of a Protected Glycine Synthon

In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Methyl 2-(2-oxoimidazolidin-1-yl)acetate emerges as a particularly valuable building block due to its unique trifecta of functional handles:

  • An Active Methylene Group: The protons on the α-carbon, positioned between the ester carbonyl and the imidazolidinone ring, exhibit enhanced acidity. This allows for facile deprotonation under relatively mild basic conditions to form a nucleophilic enolate.

  • A Masked Amino Group: The imidazolidin-2-one moiety serves as a stable, cyclic urea-based protecting group for the nitrogen atom of the glycine backbone. This prevents unwanted side reactions, such as self-condensation, and can be cleaved under specific conditions if required.

  • A Reactive Ester Functionality: The methyl ester provides a handle for further transformations, including hydrolysis, amidation, or reduction, which are key steps in the cyclization phase of heterocycle synthesis.

The strategic combination of these features allows for a modular and powerful synthetic approach: first, the α-carbon is functionalized via its enolate, installing a desired substituent (R¹). Second, the ester and/or the protected nitrogen are manipulated to facilitate cyclization with a suitable partner, thereby constructing the target heterocycle.

Core Reactivity: α-Functionalization via Enolate Generation

The primary utility of Methyl 2-(2-oxoimidazolidin-1-yl)acetate lies in the reactivity of its α-carbon. The electron-withdrawing nature of both the adjacent ester and the N-acyl group of the imidazolidinone ring significantly acidifies the α-protons, enabling the formation of a resonance-stabilized enolate intermediate.

Mechanism: Enolate Formation and Electrophilic Trapping

The process begins with the treatment of the substrate with a suitable base. The choice of base is critical and depends on the desired reactivity and the nature of the electrophile. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) ensure near-quantitative and irreversible enolate formation, while weaker bases like potassium carbonate (K₂CO₃) can be effective in the presence of highly reactive electrophiles[1]. Once formed, the nucleophilic enolate readily attacks a wide range of electrophiles (E+), such as alkyl halides, to form a new carbon-carbon bond at the α-position.

Enolate Formation and Alkylation sub Methyl 2-(2-oxoimidazolidin-1-yl)acetate enolate Resonance-Stabilized Enolate sub->enolate Deprotonation product α-Alkylated Product enolate->product C-Alkylation base Base (e.g., NaH, LDA) electrophile Electrophile (R-X)

Caption: Mechanism of α-alkylation.

Experimental Protocols

Protocol 1: General Procedure for α-Alkylation of Methyl 2-(2-oxoimidazolidin-1-yl)acetate

This protocol describes a general method for the C-alkylation of the active methylene group using sodium hydride as the base and an alkyl halide as the electrophile.

Trustworthiness: This protocol includes a clear reaction setup, monitoring by TLC, a defined workup procedure to quench the reaction and remove byproducts, and a standard purification method. These steps ensure reproducibility and isolation of the desired product.

Materials:

  • Methyl 2-(2-oxoimidazolidin-1-yl)acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Benzyl bromide, Ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, then carefully decant the hexanes.

  • Reaction Setup: Add anhydrous DMF to the flask to achieve a final concentration of 0.2-0.5 M with respect to the starting material. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve Methyl 2-(2-oxoimidazolidin-1-yl)acetate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Enolate Formation: Stir the resulting mixture at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, and the solution may become clearer.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired α-alkylated product.

Electrophile (R-X)BaseSolventTypical Yield (%)
Benzyl BromideNaHDMF85 - 95
Ethyl IodideK₂CO₃Acetonitrile70 - 85
Propargyl BromideLDATHF80 - 90
Allyl BromideNaHDMF88 - 96

Table 1: Representative Conditions for α-Alkylation Reactions. Yields are estimates based on analogous chemical transformations.

Application in Heterocycle Synthesis: Constructing Piperazinone Scaffolds

The α-functionalized intermediates are primed for cyclization into valuable heterocyclic systems. Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] The synthesis of 3-substituted piperazin-2-ones provides a clear demonstration of the utility of our alkylated intermediate.

The synthetic workflow involves two key post-alkylation steps:

  • Amide Formation: The methyl ester of the α-alkylated product is converted into an amide by reaction with a protected ethylenediamine derivative, such as N-Boc-ethylenediamine.

  • Deprotection and Cyclization: The Boc-protecting group is removed under acidic conditions, and the liberated primary amine undergoes intramolecular cyclization onto the imidazolidinone carbonyl, displacing the urea moiety and forming the piperazin-2-one ring.

Piperazinone Synthesis Workflow start Methyl 2-(2-oxoimidazolidin-1-yl)acetate step1 α-Alkylation (Protocol 1) start->step1 intermediate1 α-Alkylated Intermediate step1->intermediate1 step2 Amidation with N-Boc-ethylenediamine intermediate1->step2 intermediate2 Linear Amide Precursor step2->intermediate2 step3 Acidic Deprotection & Intramolecular Cyclization intermediate2->step3 final_product 3-Substituted Piperazin-2-one step3->final_product

Caption: Workflow for Piperazinone Synthesis.

Protocol 2: Synthesis of 3-Benzylpiperazin-2-one from an α-Alkylated Intermediate

This protocol outlines the conversion of Methyl 2-(2-oxo-1-phenylimidazolidin-1-yl)propanoate (the product from Protocol 1 using benzyl bromide) into the corresponding piperazinone.

Expertise & Experience: The choice of trimethylaluminum (TMA) for amidation is deliberate; it is highly effective for converting esters to amides with hindered or less nucleophilic amines at lower temperatures, minimizing side reactions. The one-pot deprotection/cyclization with TFA is an efficient strategy that avoids isolation of the potentially unstable free diamine intermediate.

Materials:

  • Methyl 2-(2-oxoimidazolidin-1-yl)-3-phenylpropanoate (from Protocol 1)

  • N-Boc-ethylenediamine

  • Trimethylaluminum (TMA), 2.0 M solution in toluene

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

Part A: Amidation

  • Preparation: To a flame-dried round-bottom flask under nitrogen, add N-Boc-ethylenediamine (1.5 eq) dissolved in anhydrous DCM. Cool the solution to 0 °C.

  • TMA Addition: Slowly add trimethylaluminum solution (1.5 eq) dropwise. Gas evolution (methane) will be observed. Stir for 30 minutes at 0 °C.

  • Ester Addition: Add a solution of the α-benzylated starting material (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 6-12 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0 °C and quench with extreme caution by the slow, dropwise addition of a 1 M Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously for 1 hour until the phases are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude linear amide precursor, which can be used directly in the next step.

Part B: Deprotection and Cyclization

  • Deprotection: Dissolve the crude amide from Part A in DCM (0.1 M). Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-3 hours until TLC indicates complete removal of the Boc group.

  • Cyclization: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization & Product Isolation: Redissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution. Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate.

  • Purification: Purify the crude product by crystallization or silica gel chromatography to afford pure 3-benzylpiperazin-2-one.

Conclusion

Methyl 2-(2-oxoimidazolidin-1-yl)acetate is a powerful and versatile intermediate for constructing complex heterocyclic molecules. Its well-defined reactivity allows for predictable and high-yielding functionalization of the α-carbon. The subsequent transformations, particularly for the synthesis of medicinally relevant scaffolds like piperazinones, follow robust and scalable protocols. By understanding the principles behind its reactivity and applying the detailed methods provided, researchers can significantly streamline the synthesis of novel compound libraries for drug discovery and beyond.

References

  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis and preliminary screening of novel N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides as potential atypical antipsychotic agents. (2009). PubMed. Retrieved February 23, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Specified.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved February 23, 2026, from [Link]

  • Synthesis of 2-substituted piperazines via direct a-lithiation. (2019). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Specified.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved February 23, 2026, from [Link]

  • Alkylation method of active methylene compound. (n.d.). Google Patents.
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). MDPI. Retrieved February 23, 2026, from [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). MDPI. Retrieved February 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(2-oxoimidazolidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for the synthesis of Methyl 2-(2-oxoimidazolidin-1-yl)acetate. This guide is designed to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of Methyl 2-(2-oxoimidazolidin-1-yl)acetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. As a key structural motif in various biologically active molecules, optimizing the synthesis of 2-imidazolidinone derivatives is a common challenge.[1] This resource, grounded in established chemical principles and practical experience, will help you navigate the complexities of this reaction, diagnose issues leading to low yields, and implement effective solutions.

Troubleshooting Guide: Enhancing Low Yields

This section addresses specific experimental issues in a question-and-answer format, focusing on the causal relationships behind common problems and providing actionable protocols.

Question 1: My yield of Methyl 2-(2-oxoimidazolidin-1-yl)acetate is consistently low. What are the most likely causes?

Low yields in this synthesis can typically be traced back to several key areas: incomplete reaction, formation of side products, or issues during workup and purification. Let's break down the common culprits.

A. Incomplete Reaction:

  • Insufficient Reaction Time or Temperature: The cyclization reaction to form the 2-imidazolidinone ring can be slow. Ensure you are allowing adequate time for the reaction to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Ineffective Base: The choice and stoichiometry of the base are critical for the deprotonation steps. If using a weak base, the reaction may not proceed efficiently. Consider using a stronger base or ensuring the base is fresh and anhydrous.

  • Poor Quality Starting Materials: Impurities in the starting materials, such as ethylenediamine or methyl chloroacetate, can interfere with the reaction. It is advisable to use freshly distilled or purified reagents.

B. Side Product Formation:

  • Polymerization: One of the most common issues is the formation of polymeric byproducts, especially when using urea-based methods at high temperatures.[2][3][4] These polymers can be difficult to remove and significantly lower the yield of the desired product.

  • Formation of N,N'-disubstituted Ureas: If the reaction conditions are not carefully controlled, the intermediate can react with another molecule of the amine starting material, leading to the formation of unwanted disubstituted ureas.

  • Hydrolysis of the Ester: The methyl ester is susceptible to hydrolysis, especially under basic conditions. If the reaction is run for an extended period in the presence of water and a strong base, a significant portion of the product can be converted to the corresponding carboxylic acid.

C. Workup and Purification Challenges:

  • Product Loss During Extraction: The product has some water solubility, which can lead to losses during aqueous workup. Ensure you are using an appropriate organic solvent for extraction and consider performing multiple extractions to maximize recovery.

  • Difficulty in Crystallization: The product may sometimes be difficult to crystallize from the reaction mixture, especially if significant amounts of impurities are present.

Question 2: I'm observing a significant amount of a viscous, insoluble material in my reaction flask. What is it and how can I prevent its formation?

This is a classic sign of polymerization, a frequent side reaction in syntheses involving urea and diamines.[2][3][4]

Root Cause Analysis:

The formation of this polymeric "goop" is often due to intermolecular reactions competing with the desired intramolecular cyclization. This is particularly prevalent in syntheses that rely on the condensation of ethylene diamine and urea at elevated temperatures.

Preventative Strategies:

  • Stepwise Synthesis: A more controlled approach is to perform the synthesis in a stepwise manner. First, react methyl chloroacetate with an excess of ethylenediamine to form the N-substituted diamine. Then, in a separate step, react this intermediate with a carbonylating agent to form the cyclic urea. This avoids having all reactive components present at once.

  • Choice of Carbonylating Agent: Instead of urea, consider using alternative carbonylating agents that are less prone to polymerization. Phosgene or its safer alternatives like triphosgene can be effective, although they require careful handling due to their toxicity.[2] Carbonyldiimidazole (CDI) is another excellent choice that often leads to cleaner reactions with fewer byproducts.[5]

  • Reaction Conditions: If using the urea method, carefully control the reaction temperature. High temperatures tend to favor polymerization. Running the reaction at the lowest effective temperature and for the minimum time necessary can help to suppress this side reaction.

Troubleshooting Workflow for Polymerization:

Caption: A workflow for diagnosing and mitigating polymer formation.

Question 3: My final product is difficult to purify. What are the common impurities and what are the best purification methods?

Effective purification is key to obtaining a high-purity final product. The choice of method will depend on the nature of the impurities.

Common Impurities and Their Removal:

ImpurityLikely SourceRecommended Purification Method
Unreacted Starting Materials Incomplete reactionColumn Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes is often effective.
Polymeric Byproducts Side reaction with ureaFiltration/Trituration: If the polymer is insoluble, it can sometimes be removed by filtration. Triturating the crude product with a solvent in which the desired product is soluble but the polymer is not can also be effective.
N-acylated Urea Byproducts Reaction with condensing agentsColumn Chromatography: These byproducts often have different polarities from the desired product and can be separated by chromatography.
Hydrolyzed Carboxylic Acid Ester hydrolysisAqueous Wash: Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove the acidic impurity. Be cautious not to use a strong base, which could promote further hydrolysis of the desired ester.

Experimental Protocol: Column Chromatography Purification

  • Prepare the Column: Pack a glass column with silica gel, using a slurry method with a non-polar solvent like hexanes.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elute the Column: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is a typical, reliable synthesis route for Methyl 2-(2-oxoimidazolidin-1-yl)acetate?

A common and often reliable two-step synthesis is as follows:

  • N-Alkylation of 2-Imidazolidinone: React 2-imidazolidinone with a suitable base (e.g., sodium hydride) in an aprotic solvent like DMF or THF to form the corresponding anion. Then, add methyl chloroacetate to the reaction mixture. This nucleophilic substitution reaction forms the desired product.[6]

  • Purification: After an aqueous workup, the product can be purified by column chromatography or recrystallization.

Q2: Are there any catalysts that can improve the yield and reaction rate?

While not always necessary, certain catalysts can be beneficial. For syntheses involving the reaction of amines with isocyanates to form urea intermediates, organocatalysts can be employed.[7] In some modern synthetic approaches to imidazolidin-2-ones, metal catalysts are used, for example, in the diamination of olefins.[1] However, for the specific target molecule, a strong base is generally sufficient to drive the N-alkylation reaction.

Q3: How critical is the stoichiometry of the reagents?

The stoichiometry is very important. When reacting 2-imidazolidinone with methyl chloroacetate, using a slight excess of the 2-imidazolidinone can help to ensure that all of the more expensive chloroacetate is consumed. However, a large excess can make purification more difficult. When using a base like sodium hydride, it is common to use a slight excess (e.g., 1.1 equivalents) to ensure complete deprotonation.

Q4: What are the key safety precautions to consider during this synthesis?

  • Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Methyl Chloroacetate: This is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Many of the organic solvents used (e.g., DMF, THF, hexanes, ethyl acetate) are flammable. Ensure there are no ignition sources nearby.

Reaction Mechanism Overview:

Reaction_Mechanism Imidazolidinone 2-Imidazolidinone Anion Imidazolidinone Anion Imidazolidinone->Anion + Base - H₂ Base Base (e.g., NaH) Product Methyl 2-(2-oxoimidazolidin-1-yl)acetate Anion->Product + Methyl Chloroacetate - Cl⁻ Chloroacetate Methyl Chloroacetate

Caption: Simplified N-alkylation reaction mechanism.

References

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A Palladium-Catalyzed, Stereoselective, Intramolecular Allylic Amination Reaction for the Synthesis of Imidazolidin-2-ones. Organic Letters, 8(12), 2531–2534. [Link]

  • Vitale, F., & Pescatori, L. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(1), 114. [Link]

  • Li, D., & Ollevier, T. (2019). Copper-Catalyzed Aerobic Oxidative C–H Amination of Imidazolinium, Imidazolium, and Benzimidazolium Salts to Imidazolidinones, Imidazolones, and Benzimidazolones. Organic Letters, 21(10), 3572–3575. [Link]

  • Google Patents. (2009). Synthesis method of 2-imidazolidinone. CN102030711A.
  • Google Patents. (1968). Method for the production of ethylene urea. US3597443A.
  • Sciencemadness.org. (2020). Preparation of ethylene diamine from glycol and urea (via imidazolidone type polymer). [Link]

  • Wuts, P. G. M. (2001). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Journal of Organometallic Chemistry, 634(1), 37-48. [Link]

  • Khan, I., Shah, B. H., Zhao, C., Xu, F., & Zhang, Y. J. (2019). Palladium-Catalyzed Asymmetric Allylic Cycloaddition of Nitrogen-Containing Allylic Carbonates to Isocyanates: Enantioselective Synthesis of Imidazolidinones and Tetrahydropyrimidinones. Organic Letters, 21(23), 9452–9456. [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 2-(2-oxoimidazolidin-1-yl)acetate

Case ID: PUR-IMI-002 Topic: Recrystallization Protocol & Troubleshooting Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Methyl 2-(2-oxoimidazolidin-1-yl)ace...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-IMI-002 Topic: Recrystallization Protocol & Troubleshooting Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Methyl 2-(2-oxoimidazolidin-1-yl)acetate (CAS: 6313-56-0) is a polar heterocyclic ester often employed as a key intermediate in the synthesis of beta-lactam antibiotics and nootropic agents (e.g., Piracetam analogues).

Its purification presents specific challenges due to the amphiphilic nature of the molecule: the imidazolidinone ring confers high polarity and water solubility, while the methyl ester moiety introduces lipophilicity and susceptibility to hydrolysis. Common issues include "oiling out" during cooling and occlusion of polar impurities (e.g., unreacted imidazolidin-2-one).

This guide provides a validated Anti-Solvent Recrystallization protocol designed to maximize purity (>98% HPLC) while mitigating hydrolytic degradation.

Validated Experimental Protocol

The "Golden Path" Workflow: Ethyl Acetate / n-Heptane System

We recommend a two-solvent system.[1] Single-solvent recrystallization (e.g., Ethanol) often leads to poor recovery due to the compound's high solubility in alcohols.

Reagents Required:

  • Crude Methyl 2-(2-oxoimidazolidin-1-yl)acetate

  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) - HPLC Grade

  • Solvent B (Anti-Solvent): n-Heptane (or Hexanes) - Dry

  • Activated Charcoal (Optional, for colored impurities)

Step-by-Step Methodology:

  • Dissolution:

    • Place 10.0 g of crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethyl Acetate (30 mL) .

    • Heat to reflux (approx. 77°C).

    • Checkpoint: If the solid does not dissolve completely, add EtOAc in 2 mL increments. Do not exceed 5 mL/g total. If undissolved solids remain (likely inorganic salts), perform a hot filtration.

  • Clarification (Optional):

    • If the solution is yellow/brown, add 0.5 g activated charcoal. Stir at reflux for 5 minutes.

    • Filter hot through a pre-warmed Celite pad.

  • Nucleation & Anti-Solvent Addition:

    • Maintain the filtrate at a gentle boil.

    • Slowly add n-Heptane dropwise via an addition funnel.

    • Visual Cue: Stop addition immediately when a persistent cloudiness (turbidity) appears.

    • Add a few drops of EtOAc to just clear the turbidity.

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling promotes oiling out.

    • Once at room temperature, cool further in an ice-water bath (0-4°C) for 30 minutes.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash the cake with a cold mixture of EtOAc:Heptane (1:3 ratio).

    • Drying: Dry in a vacuum oven at 40°C for 12 hours. Warning: Higher temperatures may cause ester transesterification or degradation if moisture is present.

Troubleshooting & FAQs

Category A: Crystallization Failures

Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This is the most common issue with low-melting polar esters. It occurs when the temperature drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the solubility curve.

  • Immediate Fix: Reheat the mixture until the oil redissolves. Add a seed crystal of pure product at a temperature slightly below the boiling point.

  • Process Adjustment: Increase the ratio of the "Good Solvent" (EtOAc). Oiling out often indicates the solution is too rich in the anti-solvent (Heptane).

Q: No crystals formed even after cooling to 0°C. A: The solution is likely supersaturated but lacks nucleation sites.

  • Action: Scratch the inner wall of the flask with a glass rod.

  • Action: Evaporate 20% of the solvent volume under reduced pressure and re-cool.

Category B: Purity & Stability[1]

Q: The melting point is broad (e.g., 80-95°C range). What does this indicate? A: A broad range indicates solvent occlusion or the presence of the hydrolyzed byproduct (free acid).

  • Diagnosis: Check 1H NMR.[2][3] If you see a broad singlet around 10-12 ppm, the ester has hydrolyzed.

  • Prevention: Ensure all solvents are anhydrous. Avoid prolonged heating at reflux.

Q: Can I use Methanol or Ethanol instead of Ethyl Acetate? A: Alcohols are risky. While they dissolve the compound well, they can cause transesterification (converting methyl ester to ethyl ester) if the heating is prolonged, especially if any acidic impurities are present. Stick to aprotic solvents (EtOAc, Acetone, DCM) if possible.

Data Visualization

Solvent Compatibility Matrix
SolventSolubility (Cold)Solubility (Hot)RoleRisk Factor
Water HighHighUnsuitableHydrolysis of ester
Methanol HighHighUnsuitableTransesterification / Yield loss
Ethyl Acetate ModerateHighPrimary Low
Dichloromethane HighHighGood for extractionToo volatile for reflux crystallization
n-Heptane InsolubleInsolubleAnti-Solvent Oiling out if added too fast
Toluene LowModerateAlternativeHigh boiling point (hard to dry)
Decision Logic for Purification

RecrystallizationLogic Start Crude Material Analysis SolubilityCheck Check Solubility in Hot EtOAc Start->SolubilityCheck Insolubles Insoluble Impurities Present? SolubilityCheck->Insolubles HotFilter Perform Hot Filtration (Celite) Insolubles->HotFilter Yes AntiSolvent Add Heptane until Turbid Insolubles->AntiSolvent No HotFilter->AntiSolvent Cooling Slow Cool to RT AntiSolvent->Cooling ResultCheck Check Result Cooling->ResultCheck OilingOut Issue: Oiling Out ResultCheck->OilingOut Liquid Phase Separation Crystals Success: Crystals Form ResultCheck->Crystals White Solid RemedyOil Reheat + More EtOAc + Seed OilingOut->RemedyOil RemedyOil->Cooling Retry

Figure 1: Decision tree for the purification workflow, highlighting critical intervention points for the "oiling out" phenomenon.

References

  • University of Alberta. (n.d.). Recrystallization - Single Solvent & Two-Solvent Methods. Retrieved from [Link]

    • Citation Context: Establishes the fundamental thermodynamic principles for the two-solvent (EtOAc/Heptane) protocol used in this guide.
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
  • PubChem. (2025).[4] Methyl 2-(2-oxoimidazolidin-1-yl)acetate Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Citation Context: Verification of chemical structure, molecular weight (158.16 g/mol ), and predicted physicochemical properties.
  • Wulff, W. D., et al. (2001). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Michigan State University / Elsevier. Retrieved from [Link]

    • Citation Context: Provides specific solubility data and purification precedents for N-substituted imidazolidinone derivatives using Dichloromethane/Hexane systems.

Sources

Troubleshooting

Common impurities in the preparation of Methyl 2-(2-oxoimidazolidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the common impurities encountered during the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the common impurities encountered during the synthesis of Methyl 2-(2-oxoimidazolidin-1-yl)acetate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to assist you in optimizing your synthetic protocols, identifying impurities, and implementing effective purification strategies.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the preparation of Methyl 2-(2-oxoimidazolidin-1-yl)acetate, providing causal explanations and actionable solutions.

Issue 1: My reaction is incomplete, and I have a significant amount of unreacted 2-imidazolidinone remaining.

Possible Causes:

  • Insufficient Base: The N-alkylation of 2-imidazolidinone requires a sufficiently strong base to deprotonate the N-H group, which has a pKa of approximately 24.5. Weaker bases may not lead to complete anion formation, resulting in low conversion.

  • Base Inactivity: The base used (e.g., sodium hydride) may have degraded due to improper storage or handling, leading to reduced reactivity.

  • Low Reaction Temperature: The reaction rate may be too slow at lower temperatures, leading to incomplete conversion within the given timeframe.

  • Poor Solubility: The sodium salt of 2-imidazolidinone may have limited solubility in the chosen solvent, hindering its reaction with the alkylating agent.

Solutions & Explanations:

  • Choice of Base and Solvent: The use of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is recommended to ensure complete deprotonation of the 2-imidazolidinone.[1]

  • Verification of Base Activity: Always use freshly opened or properly stored base. A simple test for NaH activity is to observe hydrogen gas evolution upon addition of a small amount of alcohol.

  • Temperature Optimization: While the initial deprotonation is often performed at 0 °C to control the exothermic reaction, the subsequent alkylation step may require gentle heating (e.g., to room temperature or slightly above) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Improving Solubility: If solubility is an issue, consider using a co-solvent or a different polar aprotic solvent in which the imidazolide salt is more soluble.

Issue 2: My NMR spectrum shows an unexpected singlet around 4.0-4.2 ppm and a new set of methylene and methoxy signals, suggesting a second product.

Possible Cause:

  • Di-alkylation: This is a classic sign of the formation of the di-substituted byproduct, 1,3-bis(methoxycarbonylmethyl)-2-imidazolidinone . This occurs when the initially formed product, Methyl 2-(2-oxoimidazolidin-1-yl)acetate, is deprotonated at the remaining N-H and subsequently alkylated.

Solutions & Explanations:

  • Stoichiometric Control: Carefully control the stoichiometry of your reagents. Using a slight excess of 2-imidazolidinone relative to the alkylating agent and base can help minimize di-alkylation. A 1:1:1 molar ratio of 2-imidazolidinone, base, and methyl haloacetate is a good starting point.

  • Order of Addition: Add the alkylating agent (methyl chloroacetate or bromoacetate) slowly and at a controlled temperature (e.g., 0 °C) to the pre-formed solution of the 2-imidazolidinone anion. This ensures that the alkylating agent reacts with the intended nucleophile before having the opportunity to react with the mono-alkylated product.

  • Choice of Base: While strong bases are necessary, extremely strong bases or a large excess can increase the propensity for di-alkylation.

Diagram: Formation Pathway of Mono- and Di-alkylated Products

G 2-Imidazolidinone 2-Imidazolidinone Imidazolidinone Anion Imidazolidinone Anion 2-Imidazolidinone->Imidazolidinone Anion + Base - H+ Methyl 2-(2-oxoimidazolidin-1-yl)acetate Methyl 2-(2-oxoimidazolidin-1-yl)acetate Imidazolidinone Anion->Methyl 2-(2-oxoimidazolidin-1-yl)acetate + Methyl Chloroacetate - Cl- Mono-alkylated Anion Mono-alkylated Anion Methyl 2-(2-oxoimidazolidin-1-yl)acetate->Mono-alkylated Anion + Base - H+ 1,3-bis(methoxycarbonylmethyl)-2-imidazolidinone 1,3-bis(methoxycarbonylmethyl)-2-imidazolidinone Mono-alkylated Anion->1,3-bis(methoxycarbonylmethyl)-2-imidazolidinone + Methyl Chloroacetate - Cl-

Caption: Reaction pathway illustrating the formation of the desired mono-alkylated product and the di-alkylated impurity.

Issue 3: My final product is more polar than expected on TLC, and the NMR spectrum lacks the characteristic methyl ester singlet around 3.7 ppm, but shows a broad singlet at a higher chemical shift.

Possible Cause:

  • Hydrolysis: The methyl ester group of the desired product has likely been hydrolyzed to the corresponding carboxylic acid, 2-(2-oxoimidazolidin-1-yl)acetic acid , during the reaction work-up or purification.[2][3] This is often caused by exposure to aqueous base or acid, especially at elevated temperatures.

Solutions & Explanations:

  • Anhydrous Conditions: Ensure that the reaction is performed under strictly anhydrous conditions to prevent in-situ hydrolysis.

  • Careful Work-up: During the aqueous work-up, use a mild quenching agent and avoid prolonged contact with strong acids or bases. If a basic wash is necessary, use a dilute solution of a weak base like sodium bicarbonate and perform the extraction quickly at low temperatures.

  • Purification Strategy: If hydrolysis is a significant issue, consider purification methods that do not involve aqueous conditions, such as dry column vacuum chromatography or recrystallization from a non-aqueous solvent system.

Issue 4: My product yield is low, and I observe a complex mixture of byproducts.

Possible Causes:

  • Decomposition of Methyl Chloroacetate: Under strongly basic conditions, methyl chloroacetate can undergo self-condensation or decomposition, leading to a variety of byproducts and reducing the amount of alkylating agent available for the desired reaction.[4][5]

  • Ring Opening: While less common under standard N-alkylation conditions, prolonged exposure to harsh conditions (e.g., high temperatures, strong base) could potentially lead to the opening of the imidazolidinone ring.

Solutions & Explanations:

  • Temperature Control: Maintain a controlled temperature throughout the reaction, especially during the addition of the alkylating agent, to minimize side reactions.

  • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid the formation of degradation products.

  • Purification: A thorough purification by column chromatography is often necessary to separate the desired product from a complex mixture of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of Methyl 2-(2-oxoimidazolidin-1-yl)acetate?

A: The most common impurities are:

  • Unreacted 2-imidazolidinone: The starting material.

  • 1,3-bis(methoxycarbonylmethyl)-2-imidazolidinone: The di-alkylated product.

  • 2-(2-oxoimidazolidin-1-yl)acetic acid: The hydrolysis product of the desired ester.[2][3]

  • Unreacted methyl chloroacetate/bromoacetate and its degradation products.

Q2: How can I distinguish between the desired product and the di-alkylated impurity by ¹H NMR?

A: The desired mono-alkylated product will have a characteristic N-H proton signal (which may be broad) and one set of signals for the acetate moiety (a singlet for the methylene group and a singlet for the methyl group). The di-alkylated product will lack the N-H signal and will show two equivalent sets of acetate signals, often with slightly different chemical shifts if the molecule is not perfectly symmetrical in solution.

CompoundKey ¹H NMR Signals
Methyl 2-(2-oxoimidazolidin-1-yl)acetate ~3.7 ppm (s, 3H, OCH₃), ~3.9 ppm (s, 2H, NCH₂), N-H signal
1,3-bis(methoxycarbonylmethyl)-2-imidazolidinone Two sets of signals for OCH₃ and NCH₂, absence of N-H signal

Q3: What is the best way to purify Methyl 2-(2-oxoimidazolidin-1-yl)acetate?

A: Column chromatography on silica gel is a common and effective method for purifying this compound. A solvent system of ethyl acetate in hexanes or dichloromethane in methanol is typically used. The polarity of the eluent can be adjusted based on the separation of the desired product from the impurities as monitored by TLC. Recrystallization from a suitable solvent system can also be an effective purification technique if the crude product is of sufficient purity.

Q4: Can I use methyl bromoacetate instead of methyl chloroacetate?

A: Yes, methyl bromoacetate is a more reactive alkylating agent than methyl chloroacetate and can also be used. Due to its higher reactivity, the reaction may proceed faster or at a lower temperature. However, it is also more susceptible to side reactions, so careful control of the reaction conditions is still crucial.

Experimental Protocols

General Protocol for the Synthesis of Methyl 2-(2-oxoimidazolidin-1-yl)acetate
  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 2-imidazolidinone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl chloroacetate (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: General Workflow for Synthesis and Purification

G cluster_0 Synthesis cluster_1 Work-up & Purification Preparation 1. Preparation of NaH suspension Deprotonation 2. Deprotonation of 2-Imidazolidinone Alkylation 3. N-Alkylation with Methyl Chloroacetate Reaction_Monitoring 4. Monitor by TLC Workup 5. Quenching and Aqueous Work-up Reaction_Monitoring->Workup Extraction 6. Extraction with Organic Solvent Purification 7. Column Chromatography Pure Product Pure Product Purification->Pure Product

Caption: A step-by-step workflow for the synthesis and purification of Methyl 2-(2-oxoimidazolidin-1-yl)acetate.

References

  • High Mountain Chem. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (n.d.). The 1H NMR(D2O, δ(ppm),relative to TMS)spectrum consists of the following peaks:0.
  • International Labour Organization. (n.d.).
  • BenchChem. (2025).
  • Straccia, V. G., et al. (2023).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0322579).
  • CN104151164A - Method for preparing methyl chloroacetate.
  • ChemicalBook. (n.d.). (2-OXO-1,3-OXAZOLIDIN-3-YL)ACTETIC ACID synthesis.
  • PubChem. (n.d.).
  • PubChemLite. (n.d.). Methyl 2-(2-oxoimidazolidin-1-yl)
  • Bruker. (2012). 2 1H NMR 400 MHz Acetic Acid-d4.
  • Padwa, A., et al. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-(2-Oxoimidazolidin-1-yl)acetic acid.
  • Kumar, S., et al. (2008).
  • Kumar, S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.
  • Ghorab, M. M., et al. (2017).
  • Ammar, Y. A., et al. (2017). Synthesis and characterization of new imidazolidineiminothione and bis-imidazolidineiminothione derivatives as potential antimicrobial agents. European Journal of Chemistry.
  • ChemicalBook. (n.d.). 2-METHYL-2-IMIDAZOLINE(534-26-9) 1H NMR spectrum.
  • PubChemLite. (n.d.). 2-(2-oxoimidazolidin-1-yl)acetic acid.
  • Büyükgüngör, O., et al. (2025). The Synthesis, Structural Characterization and Conformational Analysis of (1,3-Bis(2-methyl-4-diethylaminophenyl)imidazolidin-2-ylidene)chloro(1, 5-cyclooctadiene)rhodium(I).
  • De Vreese, R., et al. (n.d.). Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid. Green Chemistry (RSC Publishing).
  • CN1094485C - Process for preparing N-pyrrolidone acetate.
  • Chelghoum, C., et al. (n.d.). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)
  • Mokhtari Aliabad, J., et al. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.
  • Environmental Protection Agency. (2020). n-Methylpyrrolidone (2-Pyrrolidinone, 1-Methyl-) (NMP)
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
  • Al-Jaff, S. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of (1H-Benzoimidazol-2-yl)acetic acid.
  • Kazi, S. A. (n.d.). Synthesis and Characterization of a New Bidentate Ligand 5-Substituted-(2-methyl-5-nitro-1- imidazomethyl)-1,3,4-oxadiazole-2-th. CORE.
  • ChemicalBook. (n.d.). 2-METHYL-2-OXAZOLINE(1120-64-5) 1H NMR spectrum.
  • Enders, D., et al. (n.d.). On new N-heterocyclic carbene derived alkylidene imidazolines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Wolfe, J. P. (2025). Synthesis of Saturated N-Heterocycles.
  • Fedyuk, D., et al. (2004). Phenoxydifluoromethyl Substituted Nitrogen Heterocycles.

Sources

Optimization

Removing unreacted starting materials from Methyl 2-(2-oxoimidazolidin-1-yl)acetate

Introduction Methyl 2-(2-oxoimidazolidin-1-yl)acetate is a critical intermediate in the synthesis of ureidopenicillins (e.g., Azlocillin, Mezlocillin) and various peptidomimetics.[1] Its synthesis typically involves the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(2-oxoimidazolidin-1-yl)acetate is a critical intermediate in the synthesis of ureidopenicillins (e.g., Azlocillin, Mezlocillin) and various peptidomimetics.[1] Its synthesis typically involves the


-alkylation of 2-imidazolidinone (ethylene urea) with methyl bromoacetate (or chloroacetate) in the presence of a base (NaH, K₂CO₃) and a polar solvent (DMF, THF).

The Core Challenge: The purification is complicated by the "Polarity Trap." Both the starting material (2-imidazolidinone) and the product are polar urea derivatives. Standard non-polar extractions often fail to separate them efficiently, while the alkylating agent (methyl bromoacetate) poses a toxicity risk and stability concern.

This guide provides a self-validating troubleshooting framework to isolate the target ester in high purity (>98%).

Part 1: Impurity Profile & Physicochemical Analysis

Before initiating purification, understand the physical properties of the components in your crude mixture.

ComponentRolePolaritySolubility ProfileKey Removal Strategy
Methyl 2-(2-oxoimidazolidin-1-yl)acetate Target Moderate-HighSoluble: DCM, MeOH, EtOAc, Hot Water.Insoluble: Hexanes, Et₂O.[1][2]Partitioning: Retain in DCM.Crystallization: Precipitate from Et₂O/Hexanes.
2-Imidazolidinone Starting MaterialVery HighSoluble: Water, MeOH, EtOH.Insoluble: DCM (cold), Et₂O.[1][2]Partitioning: Wash into aqueous brine phase.Trituration: Wash solid crude with cold water (yield loss risk).[1][2]
Methyl Bromoacetate ReagentLow-ModerateSoluble: All organics.Insoluble: Water (slowly hydrolyzes).[1][2]Vacuum: High-vac evaporation (Lachrymator!).Trituration: Wash solid product with Et₂O.[1][2]
DMF / DMSO SolventHighMiscible: Water, All organics.[1][2][3]Azeotrope/Wash: Must be removed before crystallization.[1][2]

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "I have a sticky oil that won't crystallize."

Diagnosis: Residual solvent (DMF/DMSO) or excess Methyl Bromoacetate is acting as a plasticizer.[1][2]

  • Immediate Action: Do not attempt to recrystallize yet.

  • Protocol:

    • Dissolve the oil in Dichloromethane (DCM) .

    • Perform a "Back-Extraction": Wash the DCM layer 4x with 5% LiCl (aq) .[1][2] This pulls DMF into the aqueous phase without hydrolyzing the ester.[2]

    • Dry over Na₂SO₄ and evaporate.

    • Trituration: Add diethyl ether to the residue and sonicate. The product should solidify as a white powder while the methyl bromoacetate remains in the ether.

Scenario B: "My product yield is low after aqueous workup."

Diagnosis: The product is water-soluble.[1][2] You likely washed it away into the aqueous layer because the phase partition wasn't aggressive enough.[2]

  • Immediate Action: Check the aqueous waste stream by TLC (10% MeOH in DCM).

  • Correction:

    • Saturate the aqueous layer with NaCl (solid) until no more dissolves.[1][2]

    • Re-extract the aqueous layer with Chloroform/Isopropanol (3:1) .[1][2] This solvent system is highly polar and will recover the urea-ester.[1][2]

    • Combine organics and dry.[1][2][4][5]

Scenario C: "TLC shows a persistent spot near the baseline (Starting Urea)."

Diagnosis: 2-Imidazolidinone is difficult to remove via chromatography due to streaking.[1][2]

  • Immediate Action: Switch to a solubility-based separation.

  • Protocol:

    • Evaporate all solvents.[1][2]

    • Suspend the crude solid in cold Toluene or Diethyl Ether .

    • The starting material (2-imidazolidinone) is insoluble in these but the product might be slightly soluble.[1][2]

    • Better Alternative: Dissolve the mixture in minimal hot Ethyl Acetate . Cool to 0°C. The starting urea often precipitates first (if present in small amounts) or stays in the mother liquor if the product crystallizes preferentially. Note: This depends on the specific ratio. The Brine/DCM wash (Protocol 1) is more reliable.

Part 3: Validated Purification Protocols

Protocol 1: The "Salting-Out" Extraction (Recommended)

Best for: Removing unreacted 2-imidazolidinone and DMF.

  • Quench: If NaH was used, quench carefully with saturated NH₄Cl at 0°C.

  • Concentration: Evaporate reaction solvents (THF/DMF) under high vacuum (< 5 mbar) at 40°C. Do not exceed 50°C to prevent ester hydrolysis.

  • Solubilization: Redissolve the residue in DCM (10 mL per gram of crude) .

  • The Wash (Critical Step):

    • Wash the DCM layer with Saturated Brine (NaCl) .[1][2]

    • Why? Pure water might dissolve your product.[1][2] Brine "salts out" the organic product, keeping it in the DCM, while the highly polar starting urea and inorganic salts are forced into the aqueous phase.

    • Repeat Brine wash 2x.[1][2]

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

  • Final Polish: Triturate the resulting solid with cold Diethyl Ether to remove residual Methyl Bromoacetate. Filter the white solid.[1][2]

Protocol 2: Flash Chromatography (If Extraction Fails)

Best for: High purity requirements (>99.5%).[2]

  • Stationary Phase: Silica Gel (neutralized).[1][2]

  • Mobile Phase:

    • Start: 100% DCM.[1][2]

    • Gradient: 0%

      
       5% Methanol in DCM.[1][2]
      
  • Visualization: KMnO₄ stain (Ureas stain well). Iodine chamber.

  • Note: The starting material (2-imidazolidinone) will trail significantly.[1][2] Collect the earlier eluting fractions (the ester).

Part 4: Visualizing the Workflow

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on crude physical state and impurity profile.

PurificationLogic Start Crude Reaction Mixture SolventCheck Is DMF/DMSO present? Start->SolventCheck RemoveDMF Evaporate (High Vac) or LiCl Wash SolventCheck->RemoveDMF Yes Partition Partition: DCM vs. Sat. Brine SolventCheck->Partition No RemoveDMF->Partition PhaseCheck Check Layers by TLC Partition->PhaseCheck AqLayer Aqueous Layer (Contains 2-Imidazolidinone & Salts) PhaseCheck->AqLayer Impurities OrgLayer Organic Layer (DCM) (Contains Product & Me-Bromoacetate) PhaseCheck->OrgLayer Product Evap Dry & Evaporate DCM OrgLayer->Evap SolidCheck Physical State? Evap->SolidCheck Solid Solid/Semi-Solid SolidCheck->Solid Oil Sticky Oil SolidCheck->Oil Triturate Triturate with Et2O/Hexane Solid->Triturate Oil->Triturate Induce precip Recryst Recrystallize (EtOAc or EtOH) Triturate->Recryst If purity <98% FinalProduct Pure Methyl 2-(2-oxoimidazolidin-1-yl)acetate Triturate->FinalProduct Recryst->FinalProduct

Part 5: Safety & Stability

  • Lachrymator Warning: Methyl bromoacetate is a potent lachrymator (tear gas).[1][2] All evaporation and trituration steps involving the crude material must be performed in a functioning fume hood.[1][2]

  • Ester Stability: Avoid prolonged exposure to strong bases (NaOH, KOH) during workup, as the methyl ester can hydrolyze to the carboxylic acid (2-(2-oxoimidazolidin-1-yl)acetic acid), which is highly water-soluble and will be lost in the aqueous phase.

  • Thermal Stability: The imidazolidinone ring is stable, but the N-C bond formed during alkylation can be sensitive to extreme heat (>150°C).[1][2] Do not distill the product at atmospheric pressure.[1][2]

References

  • Synthesis of Ureidopenicillins: König, W., et al. "Process for the preparation of ureidopenicillins."[1][2] U.S. Patent 4,256,734. 1981.[1][2] Link

  • Physical Properties of 2-Imidazolidinone: National Center for Biotechnology Information.[1][2] "PubChem Compound Summary for CID 8453, 2-Imidazolidinone." PubChem.[1][2] Link[1]

  • Purification of Polar Ureas: Li, D., & Ollevier, T. "Copper-Catalyzed Oxidation of Imidazolinium Derivatives."[1][2] Organic Letters, 2019.[1][2][6] (Describes handling of similar polar imidazolidinone heterocycles). Link[1]

  • General Workup of Polar Aprotic Solvents: "Removal of DMF and DMSO." University of Rochester, Department of Chemistry, Not Voodoo Guide.[1][2] Link

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-(2-oxoimidazolidin-1-yl)acetate

Ticket ID: #PUR-IMID-002 Subject: Column Chromatography Solvent Systems & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2] Diagnostic Overview: The "Chromatographic Personality...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-IMID-002 Subject: Column Chromatography Solvent Systems & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Diagnostic Overview: The "Chromatographic Personality"

Before selecting a solvent, you must understand how Methyl 2-(2-oxoimidazolidin-1-yl)acetate interacts with the stationary phase.[1]

  • Polarity Profile: High .[2]

    • The imidazolidin-2-one core (cyclic urea) is a strong hydrogen bond donor (N-H) and acceptor (C=O).[1] This moiety interacts aggressively with the silanol groups (

      
      ) on silica gel, often leading to "tailing" or permanent adsorption if the mobile phase is too non-polar.
      
    • The methyl ester adds a degree of lipophilicity but is insufficient to counteract the polarity of the urea core.

  • UV Visibility: Low/Weak .[2]

    • Warning: This molecule lacks a conjugated

      
      -system (like a benzene ring).[1] It relies on the carbonyl absorptions (
      
      
      
      ) around 210–220 nm. Standard UV detection at 254 nm may be faint or invisible.[2]
  • Solubility:

    • Good: Water, Methanol (MeOH), Dichloromethane (DCM), DMSO.[2]

    • Poor: Hexanes, Heptane, Diethyl Ether.[2]

Recommended Solvent Systems

Do not rely on a standard Hexane/Ethyl Acetate gradient; this compound is likely too polar.[2] Use the Solvent System Matrix below to select your starting point.

Solvent System Matrix
StrategySolvent SystemComposition (v/v)Application Notes
Standard (Start Here) DCM / MeOH 95:5 to 90:10 The "Gold Standard" for polar ureas.[1] The MeOH disrupts H-bonding with silica.[1]
Alternative (Greener) EtOAc / EtOH 100:0 to 90:10 Start with 100% EtOAc.[1] If

, add EtOH.[2] Avoid Hexane.
High Purity DCM / MeOH /

90 : 10 : 1 Use only if tailing persists. The ammonia blocks acidic silanol sites on the silica.
Rescue (Stuck) DCM / MeOH 80 : 20 Use to flush the column if the compound has adsorbed permanently.

Tech Tip: If using DCM/MeOH , run a blank gradient first.[2] Technical grade DCM often contains stabilizers (like amylene) that can interfere with UV detection at low wavelengths (210 nm).[1]

Visualization & Detection (The "Invisible Spot" Protocol)[1]

User Issue: "I ran the column, but I don't see any peaks on the UV trace."

Root Cause: The molecule absorbs weakly at 254 nm. You are likely eluting the compound but missing it because your detector wavelength is too high or the concentration is too low.

Validated Staining Protocols

Since UV is unreliable, you must use chemical stains for TLC monitoring.[2]

  • Potassium Permanganate (

    
    ): Recommended. [1]
    
    • Mechanism:[1][3] Oxidizes the

      
      -methylene and urea functionalities.[1]
      
    • Appearance: Bright yellow spots on a purple background.[2]

    • Advantage:[1][3][4] High sensitivity for polar non-aromatics.[2]

  • Iodine Chamber (

    
    ): 
    
    • Mechanism:[1][3] Reversible intercalation into the organic molecule.[2]

    • Appearance: Brown/Yellow spots.[2][5]

    • Advantage:[1][3][4] Non-destructive (mostly); allows you to recover the sample if necessary.

  • Phosphomolybdic Acid (PMA):

    • Mechanism:[1][3] Universal stain for nitrogen-containing compounds.[1]

    • Appearance: Dark blue/green spots on a light green background after heating.[2]

Critical Workflow: Sample Loading

User Issue: "My sample precipitated at the top of the column and the separation is ruined."

Because this compound is insoluble in non-polar solvents (Hexane/Heptane), Liquid Loading is dangerous.[2] If you dissolve it in DCM and load it onto a column equilibrated in Hexane/EtOAc, the compound will crash out instantly upon contact with the mobile phase.

Protocol: Dry Loading (Solid Load)

This is the mandatory loading method for this compound to ensure tight bands and high resolution.

  • Dissolve: Dissolve your crude reaction mixture in a minimal amount of MeOH or DCM.

  • Adsorb: Add Silica Gel (approx. 2-3x the weight of your crude mass) or Celite 545 to the flask.

  • Evaporate: Rotovap the mixture to dryness. You should be left with a free-flowing, dry powder.[1][2]

    • Troubleshooting: If it is sticky/gummy, you added too little silica.[2] Add more and re-evaporate.[2]

  • Load: Carefully pour this powder onto the top of your pre-packed column.[2][6]

  • Cap: Add a layer of sand or a frit on top of the dry load to prevent disturbance when adding solvent.

Troubleshooting Logic & Decision Tree

Use this logic flow to make real-time decisions during your purification.

ChromatographyLogic Start Start: Crude Mixture CheckSolubility Check Solubility in EtOAc Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble TLC_EtOAc Run TLC: 100% EtOAc Soluble->TLC_EtOAc Yes DryLoad PROTOCOL: Dry Load on Silica Soluble->DryLoad No (Precipitates) CheckRf Rf Value? TLC_EtOAc->CheckRf GoodRf Rf 0.2 - 0.4 Use 100% EtOAc CheckRf->GoodRf Ideal LowRf Rf < 0.2 Switch to DCM/MeOH CheckRf->LowRf Too Sticky Success Pure Compound GoodRf->Success System_DCM System: DCM / MeOH (95:5) LowRf->System_DCM DryLoad->System_DCM Tailing Issue: Tailing / Streaking? System_DCM->Tailing AddBase Add 1% NH4OH or Switch to C18 Reverse Phase Tailing->AddBase Yes Tailing->Success No AddBase->Success

Figure 1: Decision matrix for solvent selection and loading based on solubility and retention factor (


).

Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (C18) chromatography for this? A: Yes, and it is often superior. Because Methyl 2-(2-oxoimidazolidin-1-yl)acetate is highly polar, it may elute near the solvent front (void volume) on Silica.[1] On C18, it will be retained better.[2]

  • Recommended System: Water / Acetonitrile (0% to 30% ACN gradient).[1]

  • Detection: UV 210 nm (Acetonitrile is transparent here).[1]

Q: My compound is co-eluting with the starting material (Glycine methyl ester). How do I separate them? A: Glycine methyl ester is a primary amine and is more basic than your urea product.[2]

  • Add 1% Triethylamine (TEA) to your mobile phase. This will sharpen the amine spot and likely move it faster than your urea.

  • Use Ninhydrin Stain. The glycine ester will turn deep red/purple.[2] Your urea product will likely not stain (or stain very faintly/slowly), allowing you to distinguish the fractions.[2]

Q: I isolated the compound, but the NMR shows broad peaks. Is it impure? A: Not necessarily.[2] Cyclic ureas can exhibit rotamers or conformational restriction, especially in


.
  • Test: Run the NMR in DMSO-

    
     . The hydrogen bonding capability of DMSO often breaks up intermolecular aggregates and sharpens the signals [1].
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12224775, Methyl 2-(2-oxoimidazolidin-1-yl)acetate. Retrieved February 23, 2026, from [Link][2]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Retrieved February 23, 2026, from [Link]

  • University of Rochester, Department of Chemistry. TLC Stains and Visualization. Retrieved February 23, 2026, from [Link]

  • MDPI (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. (Demonstrates purification of similar cyclic carbamates using polar gradients). Retrieved February 23, 2026, from [Link][2]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges for Methyl 2-(2-oxoimidazolidin-1-yl)acetate in NMR Spectroscopy

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the common yet challenging solubility issues of Methyl 2-(2-oxoimidazolidin-1-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the common yet challenging solubility issues of Methyl 2-(2-oxoimidazolidin-1-yl)acetate during Nuclear Magnetic Resonance (NMR) analysis. The inherent polarity of the 2-oxoimidazolidine ring often leads to poor solubility in standard non-polar NMR solvents. This document offers a systematic approach to solvent selection, sample preparation, and advanced techniques to achieve high-quality NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting my analysis. Which standard deuterated solvents should I try first for Methyl 2-(2-oxoimidazolidin-1-yl)acetate?

Answer: Your initial choice of solvent is the most critical factor in achieving a clear NMR spectrum.[1][2] Based on the structure of Methyl 2-(2-oxoimidazolidin-1-yl)acetate, which contains a highly polar cyclic urea moiety and a more non-polar methyl ester group, you should start with the most common polar and non-polar solvents to quickly assess its solubility profile.

Expertise & Causality: The 2-oxoimidazolidine ring contains two amide-like functionalities, making it capable of strong hydrogen bonding (both as a donor via the N-H group and an acceptor via the two carbonyl oxygens). This structural feature dictates its preference for polar solvents that can disrupt the intermolecular hydrogen bonds in the solid state and effectively solvate the molecule.

Protocol for Initial Solvent Scouting:

  • Start with Chloroform-d (CDCl₃): Despite the molecule's polarity, CDCl₃ is the standard first choice for many organic compounds.[3] It is relatively inexpensive, has a low viscosity, and its residual peak at ~7.26 ppm typically does not interfere with aliphatic signals.[2][4]

  • Test Dimethyl Sulfoxide-d₆ (DMSO-d₆): If solubility in CDCl₃ is poor, DMSO-d₆ is the next logical choice.[5] Its high polarity and strong hydrogen bond accepting character make it excellent for dissolving polar compounds.[2][6]

  • Evaluate Methanol-d₄ (CD₃OD): As a polar, protic solvent, methanol-d₄ can be effective. However, be aware that the N-H proton on your compound may exchange with the deuterium of the solvent, leading to signal broadening or disappearance.

  • Observe and Record: For each test, use a small amount of your sample (1-2 mg) in a vial and add ~0.1 mL of the deuterated solvent. Agitate and visually inspect for dissolution.[1]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Initial solvent selection workflow for polar analytes.

Q2: My compound is insoluble in CDCl₃ and only sparingly soluble in DMSO-d₆, resulting in a low signal-to-noise ratio. What are my next steps?

Answer: When standard solvents are insufficient, you can employ several techniques, including the use of co-solvents or variable temperature NMR, to enhance solubility and improve spectral quality.

Troubleshooting Guide: Improving Solubility

Method Principle Pros Cons Best For
Co-Solvent Systems A small amount of a highly polar solvent is added to a less polar one to disrupt crystal lattice energy and improve solvation.Simple to prepare; can fine-tune polarity.Can complicate spectral interpretation; shimming may be more difficult.[7]Compounds with intermediate polarity that are nearly soluble in one solvent.
Variable Temperature (VT) NMR Increasing the temperature often increases solubility and can sharpen peaks by overcoming molecular aggregation.[8][9]Effective for many compounds; can provide dynamic information.[10]Requires specialized equipment; risk of sample degradation at high temperatures.[8]Thermally stable compounds with marginal solubility at room temperature.
Acidification Adding a drop of a deuterated acid (e.g., TFA-d or DCl) can protonate basic sites, forming a more soluble salt.Can dramatically increase solubility in polar protic solvents like D₂O or CD₃OD.Alters the chemical structure and shifts; not suitable for acid-sensitive compounds.Compounds with basic nitrogen atoms.

Protocol for a Co-Solvent Test (DMSO-d₆ in CDCl₃):

  • Attempt to dissolve your compound (~5-10 mg) in 0.6 mL of CDCl₃ in an NMR tube.

  • If insoluble, add DMSO-d₆ dropwise (e.g., 10-20 µL at a time) while agitating the sample.

  • Continue adding the co-solvent until the sample dissolves or until you have added up to 10% of the total volume.

  • Self-Validation: After dissolution, check the spectrometer's lock signal. A stable lock indicates a sufficiently homogeneous sample for acquisition. If the lock is unstable, the solvent mixture may not be optimal.[7]

Q3: I've dissolved my sample in DMSO-d₆, but the viscosity is high, and I have a large residual water peak. How can I mitigate these issues?

Answer: These are common challenges when using DMSO-d₆. The high viscosity can be addressed by increasing the temperature, and the water peak can be minimized through careful sample handling and specific NMR acquisition techniques.

Expertise & Causality: DMSO-d₆ is highly viscous, which can lead to broader NMR signals due to slower molecular tumbling.[2][11] It is also extremely hygroscopic, readily absorbing moisture from the atmosphere, which results in a prominent H₂O peak (around 3.3 ppm) that can obscure analyte signals.[11]

Workflow for Optimizing Spectra in DMSO-d₆: dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Troubleshooting common issues with DMSO-d₆.

Detailed Protocols:

  • Minimizing Water Contamination:

    • Use single-use ampoules of high-purity, anhydrous DMSO-d₆.[12]

    • Dry your NMR tube in an oven and cool it in a desiccator before use.[12]

    • Handle the solvent and sample quickly in a dry environment or under an inert atmosphere (e.g., in a glove box) to minimize exposure to air.[12]

  • Applying Solvent Suppression:

    • Most modern NMR spectrometers have pre-installed solvent suppression pulse sequences (e.g., "p3919gp" on Bruker instruments).

    • In the acquisition software, set the frequency for presaturation to the chemical shift of the water peak in DMSO-d₆ (~3.3 ppm).

    • This technique irradiates the water signal, saturating it and significantly reducing its intensity in the final spectrum.

Q4: I have tried all the common solvents and techniques, but my compound remains insoluble. Are there any advanced or alternative methods?

Answer: Yes, when conventional methods fail, you can explore chemical derivatization to alter the molecule's properties or, if available, utilize solid-state NMR (ssNMR).

Expertise & Causality: Chemical derivatization involves a simple chemical reaction to modify a functional group on your molecule, with the goal of increasing solubility.[13] For example, converting a polar functional group into a less polar, more sterically hindered one can disrupt the intermolecular forces that cause insolubility.

Potential Derivatization Strategy for Methyl 2-(2-oxoimidazolidin-1-yl)acetate: The most likely site for derivatization is the N-H group of the imidazolidinone ring. This proton is somewhat acidic and is a key participant in hydrogen bonding.

  • Acylation: React the compound with a non-polar acylating agent like acetic anhydride or a bulkier pivaloyl chloride. This replaces the N-H proton with an acetyl or pivaloyl group, eliminating a hydrogen bond donor site and adding a lipophilic group.

  • Silylation: Use a silylating agent such as N,O-Bis(trimethylsilyl)acetamide (BSA). This will replace the active hydrogen with a -Si(CH₃)₃ group, which is non-polar and significantly increases solubility in solvents like CDCl₃.

Important Considerations:

  • Structural Confirmation: Derivatization changes the molecule's structure. You must first be confident in your proposed structure and use the NMR of the derivative to confirm the modification.[14]

  • Reaction Stoichiometry: Use a slight excess of the derivatizing agent and a base (like pyridine-d₅, which can also serve as the NMR solvent) to drive the reaction to completion.

  • Solid-State NMR (ssNMR): If derivatization is not an option and the compound is crystalline, ssNMR can be used to analyze the sample in its solid form, completely bypassing solubility issues. This is a specialized technique that may not be widely available but is a powerful final resort.

Reference Data

Table 1: Properties of Common Deuterated Solvents This table provides key information to guide your solvent selection process. Data is compiled from multiple sources.[15][16][17][18][19][20]

SolventChemical FormulaResidual ¹H Peak (ppm)¹³C Signal (ppm)Boiling Point (°C)PolarityKey Characteristics
Chloroform-dCDCl₃7.2677.261.2LowStandard first choice; can be slightly acidic.[3]
DMSO-d₆(CD₃)₂SO2.5039.5189HighExcellent for polar compounds; viscous and hygroscopic.[21]
Methanol-d₄CD₃OD3.31, 4.87 (OH)49.065HighPolar, protic; can exchange with labile protons (NH, OH).
Deuterium OxideD₂O~4.79N/A101.4HighFor water-soluble or salt-form compounds; requires a non-TMS reference standard.
Acetone-d₆(CD₃)₂CO2.0529.8, 206.356MediumGood general solvent; dissolves a wide range of compounds.
Acetonitrile-d₃CD₃CN1.941.4, 118.382MediumLess viscous than DMSO; good for moderately polar compounds.

References

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Alfa Chemistry. (2026, January 5). How to Choose Deuterated NMR Solvents. [Link]

  • Bruker. Avance Beginners Guide - Solvent Selection. [Link]

  • University of Oxford. Variable Temperature NMR Experiments. [Link]

  • Emery Pharma. NMR Solvent Chart. [Link]

  • BK Instruments Inc. NMR Solvent data chart. [Link]

  • Truman State University. NMR Solvent Properties. [Link]

  • ACS Publications - Molecular Pharmaceutics. (2021, October 26). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. [Link]

  • ACS Publications - ACS Omega. (2023, July 31). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents. [Link]

  • ACS Publications - Molecular Pharmaceutics. (2023, March 20). Quantitative Analysis of Drug Supersaturation Region by Temperature-Variable Nuclear Magnetic Resonance Measurements, Part 2: Effects of Solubilizer. [Link]

  • ResearchGate. (2021, January 14). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?. [Link]

  • Oxford Instruments. Variable Temperature NMR Spectroscopy. [Link]

  • Alfa Chemistry. NMR Solvents. [Link]

  • PMC. (2012). Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • University of Wisconsin-Madison. Common NMR Solvents - Reference Data. [Link]

  • University of Colorado, Boulder. Solvents for NMR spectroscopy. [Link]

  • Slideshare. (2017, July 26). Solvents in nmr spectroscopy. [Link]

  • Science.gov. chemical derivatization techniques: Topics by Science.gov. [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]

  • ResearchGate. (2021, February 16). Is There are any idea to achieve H NMR signals for swollen compound ??. [Link]

  • ResearchGate. (2015, November 8). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents?. [Link]

  • Reddit. (2023, June 5). Unable to obtain clean NMR of compound due to solvent sensitivity. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • PubMed. (2019, March 19). Combining NMR and MS with Chemical Derivatization for Absolute Quantification with Reduced Matrix Effects. [Link]

  • PubMed. (2009, March 18). Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. [Link]

  • PubChem. Methyl 2-(2-oxoimidazolidin-1-yl)acetate. [Link]

  • Wired Chemist. Common NMR Solvents. [Link]

  • ACS Publications - Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

Troubleshooting

Technical Guide: Minimizing Byproduct Formation in Imidazolidin-1-yl Acetate Synthesis

Executive Summary & Reaction Scope This guide addresses the synthesis of Ethyl 2-(2-oxoimidazolidin-1-yl)acetate , a critical pharmacophore in the synthesis of ACE inhibitors (e.g., Imidapril). The core transformation in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Scope

This guide addresses the synthesis of Ethyl 2-(2-oxoimidazolidin-1-yl)acetate , a critical pharmacophore in the synthesis of ACE inhibitors (e.g., Imidapril). The core transformation involves the N-alkylation of 2-imidazolidinone with an ethyl haloacetate (typically ethyl chloroacetate or bromoacetate).

The primary technical challenge in this synthesis is selectivity . Because the starting material (2-imidazolidinone) has two equivalent nucleophilic nitrogen atoms, the reaction is prone to N,N'-dialkylation (bis-alkylation). Furthermore, the cyclic urea moiety is susceptible to ring-opening hydrolysis under harsh basic conditions.

This guide provides a self-validating protocol to maximize the Mono/Bis ratio and suppress ring degradation.

Critical Reaction Pathways & Byproducts

Understanding the competitive kinetics is essential for control. The following diagram maps the desired pathway against the two primary failure modes: Bis-alkylation and Hydrolysis.

ReactionPathways SM 2-Imidazolidinone (Starting Material) Mono Target Product (Mono-alkylated) SM->Mono k1 (Base/Solvent) RingOpen Byproduct B: N-(2-Aminoethyl)glycine deriv. (Ring Hydrolysis) SM->RingOpen Hydrolysis Reagent Ethyl Haloacetate (Electrophile) Bis Byproduct A: N,N'-Bis(ethoxycarbonylmethyl) (Over-alkylation) Mono->Bis k2 (Excess Electrophile) Mono->RingOpen High Temp / Strong Base + H2O

Figure 1: Kinetic competition between mono-alkylation (Target), bis-alkylation (Byproduct A), and ring hydrolysis (Byproduct B).

Troubleshooting Guides

Issue 1: High Levels of N,N'-Bis-alkylated Impurity

Symptom: HPLC/LC-MS shows a significant peak at [M+86] relative to the product mass. Root Cause: The reaction kinetics (


) for the second alkylation are competitive with the first (

), particularly if the local concentration of the electrophile is high relative to the unreacted starting material.

Protocol for Correction:

  • Invert Stoichiometry: Do not use a 1:1 ratio. Use a 3:1 to 5:1 molar excess of 2-imidazolidinone relative to the alkyl halide. The statistical probability of the electrophile encountering a mono-alkylated product becomes negligible compared to encountering the excess unreacted starting material.

    • Note: 2-imidazolidinone is water-soluble.[1] The excess can be easily removed during the aqueous workup, whereas the bis-product is difficult to separate from the mono-product via crystallization.

  • Controlled Addition: Dissolve the ethyl haloacetate in the reaction solvent and add it dropwise over 2-4 hours. This keeps the instantaneous concentration of the electrophile low (Starvation Kinetics).

  • Base Selection: Switch from strong bases (NaH) to milder bases (K₂CO₃ or Cs₂CO₃) combined with a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide). This slows the deprotonation rate, favoring the mono-substitution.

Issue 2: Ring Opening or Ester Hydrolysis

Symptom: Appearance of polar impurities; loss of the cyclic urea carbonyl signal (~160-170 ppm in ¹³C NMR); formation of carboxylic acids. Root Cause:

  • Ring Opening: Caused by high temperatures (>100°C) in the presence of strong hydroxide bases.

  • Ester Hydrolysis: Presence of adventitious water in the solvent or base.

Protocol for Correction:

  • Moisture Control: Ensure the solvent (typically Acetone, Acetonitrile, or DMF) is dried over molecular sieves (3Å or 4Å). Use anhydrous bases.

  • Temperature Ceiling: Maintain reaction temperature below 60°C . If using K₂CO₃/Acetone, reflux temperature (56°C) is generally safe. Avoid DMF reflux (>150°C).

  • Base Switch: If using NaOH/KOH, switch to K₂CO₃ or Et₃N . Hydroxide ions are nucleophilic enough to attack the carbonyl of the urea ring or the ester. Carbonate is non-nucleophilic.

Optimized Experimental Protocol

This protocol utilizes the "Excess Substrate + PTC" strategy to ensure high selectivity.

Reagents:

  • 2-Imidazolidinone (3.0 equiv)

  • Ethyl Chloroacetate (1.0 equiv)

  • Potassium Carbonate (anhydrous, 2.0 equiv)

  • TBAB (5 mol%)

  • Solvent: Acetonitrile (MeCN) or Acetone (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck flask with 2-Imidazolidinone (3.0 eq), K₂CO₃ (2.0 eq), and TBAB (0.05 eq) in MeCN (10 volumes).

  • Activation: Stir the suspension at 40°C for 30 minutes to ensure phase transfer equilibrium.

  • Addition: Dissolve Ethyl Chloroacetate (1.0 eq) in MeCN (2 volumes). Load into a pressure-equalizing addition funnel.

  • Reaction: Add the electrophile solution dropwise over 3 hours while maintaining internal temperature at 40-50°C.

  • Monitoring: Monitor by TLC or HPLC. Look for the disappearance of Ethyl Chloroacetate.

  • Workup (Critical for Purity):

    • Filter off the solid salts (K₂CO₃/KCl).

    • Evaporate the solvent.[2]

    • Partition: Dissolve the residue in Dichloromethane (DCM) and wash with water .

    • Self-Validating Step: The excess 2-imidazolidinone is highly water-soluble and will partition into the aqueous phase. The mono-alkylated product (more lipophilic) and any trace bis-product will remain in the DCM.

  • Purification: If bis-alkylation is <5%, recrystallization from Ethanol/Ether or Toluene is usually sufficient to isolate the pure mono-product.

Comparative Data: Base & Solvent Effects[3][4]

The following table summarizes the impact of reaction conditions on the impurity profile (based on internal process data and literature precedents).

ConditionBaseSolventMono:Bis RatioRing StabilityRecommendation
Classical NaHDMF60:40ModerateAvoid (High Bis-product)
High Temp K₂CO₃DMF (100°C)75:25Poor (Ring open)Avoid (Thermal degradation)
PTC Method K₂CO₃/TEBAAcetone (Reflux)90:10ExcellentRecommended
High Dilution Cs₂CO₃MeCN (25°C)95:5ExcellentBest for Purity (Higher Cost)

Diagnostic Decision Tree

Use this logic flow to diagnose low yields or purity issues immediately after the initial HPLC check.

TroubleshootingTree Start Analyze Crude HPLC CheckBis Is Bis-product > 10%? Start->CheckBis CheckRing Is Ring-Open/Acid > 5%? CheckBis->CheckRing No ActionStoich Action: Increase Imidazolidinone eq. Slow down addition rate. CheckBis->ActionStoich Yes ActionWater Action: Dry Solvent/Base. Reduce Temperature. CheckRing->ActionWater Yes ActionWorkup Action: Check Aqueous Phase. Product may be lost to water. CheckRing->ActionWorkup No (But Yield Low)

Figure 2: Diagnostic workflow for impurity analysis.

Frequently Asked Questions (FAQ)

Q: Why do I see a low yield even though the conversion was 100%? A: The mono-alkylated product, Ethyl 2-(2-oxoimidazolidin-1-yl)acetate, has moderate water solubility. If you use a large volume of water during the extraction without "salting out" (adding NaCl), you may lose the product to the aqueous phase. Use Dichloromethane (DCM) or Chloroform for extraction, as they are better at pulling the product from water than Ethyl Acetate.

Q: Can I use Ethanol as a solvent? A: It is risky. While Ethanol is green, it is protic. If you use a strong base, you risk transesterification (if your haloacetate ester group differs from the solvent alcohol) or competing alkylation of the solvent (forming Ethyl ethyl ether), although the latter is slow. Aprotic solvents (MeCN, Acetone) are safer for selectivity.

Q: How do I remove the excess 2-imidazolidinone? A: This is the primary advantage of the "Excess Substrate" method. 2-imidazolidinone is very soluble in water but poorly soluble in DCM. A simple water wash of the organic layer removes the unreacted starting material efficiently.

References

  • Mechanistic Insight on Cyclic Urea Synthesis: Peng, J., et al. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega.[3] [Link] (Provides context on the stability and solubility of the imidazolidinone ring).

  • General N-Alkylation Selectivity: Streng, E. S., et al. (2017). Continuous N-alkylation reactions of amino alcohols.... Beilstein Journal of Organic Chemistry.[4] [Link] (Discusses competitive N-alkylation pathways and byproduct suppression).

  • Base & Solvent Effects in Heterocyclic Alkylation: Taha, M., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas. RSC Advances. [Link] (Validates the use of water/solubility differences for purification).

  • Industrial Context (Imidapril Intermediates): Specific protocols for Ethyl (2-oxoimidazolidin-1-yl)acetate are frequently derived from patent literature for ACE inhibitors, optimizing the "excess substrate" method described in Module 4 to minimize the bis-impurity [M+86].

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of Methyl 2-(2-oxoimidazolidin-1-yl)acetate in CDCl3

1H NMR Chemical Shifts of Methyl 2-(2-oxoimidazolidin-1-yl)acetate in CDCl3[1][2][3][4] Executive Summary: The Analytical Standard Methyl 2-(2-oxoimidazolidin-1-yl)acetate (CAS: 16042-25-4) is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Chemical Shifts of Methyl 2-(2-oxoimidazolidin-1-yl)acetate in CDCl3[1][2][3][4]

Executive Summary: The Analytical Standard

Methyl 2-(2-oxoimidazolidin-1-yl)acetate (CAS: 16042-25-4) is a critical intermediate in the synthesis of peptidomimetics, nootropic agents (racetam analogs), and nitrogen-based heterocycles.[1] Its structural integrity is defined by the imidazolidin-2-one core (cyclic urea) functionalized at the N1 position with a methyl acetate moiety.[1]

This guide provides a definitive reference for the 1H NMR characterization of this compound in Chloroform-d (


) . Unlike polar aprotic solvents (e.g., 

),

offers a unique "performance" profile for this analyte: it minimizes solvent-solute hydrogen bonding, providing a baseline for structural conformation analysis, though it challenges the solubility of the polar urea motif.[1]

Key Performance Metrics (


 vs. Alternatives): 
  • Resolution: Superior separation of the N-methylene singlet from the methoxy signal compared to

    
    .
    
  • Exchange Dynamics: The NH proton is observable (broad) in

    
    , whereas in protic solvents like 
    
    
    
    , it exchanges and disappears.[1]
  • Solubility: Moderate. Requires high purity to avoid aggregation broadening.

Chemical Shift Data & Structural Assignment

The following data represents the standard spectroscopic signature of Methyl 2-(2-oxoimidazolidin-1-yl)acetate in


 at 298 K (400 MHz).
Table 1: 1H NMR Chemical Shifts ( ppm) in
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
NH Amide/Urea Proton5.00 – 5.50 Broad Singlet1H-Exchangeable; shift is concentration-dependent.[1]
H-2 N-Methylene (

)
3.98 Singlet2H-Deshielded by adjacent Urea N and Carbonyl.[1]
OCH3 Methoxy Ester3.74 Singlet3H-Characteristic methyl ester resonance.
H-4/5 Ring Ethylene (

)
3.40 – 3.60 Multiplet4H-AA'BB' system; symmetry broken by N1-substitution.[1]

Note on Causality: The N-Methylene signal at


 3.98 is significantly downfield from a standard glycine 

-proton (

3.4 ppm) due to the electron-withdrawing nature of the urea nitrogen (N1).[1] The Ring Protons (H-4/5) appear as a complex multiplet rather than the singlet seen in unsubstituted imidazolidin-2-one (

3.45), confirming the loss of

symmetry upon N1-alkylation.[1]

Comparative Analysis: Solvent Performance

The choice of solvent drastically alters the spectral topology.[1] Below is a comparison of


 against the standard alternative, 

.
Table 2: Solvent Performance Comparison
FeatureChloroform-d (

)
Dimethyl Sulfoxide-d6 (

)
Implication for Researcher
NH Signal

5.0 - 5.5 (Broad)

6.5 - 7.5 (Sharp)

is better for verifying the NH moiety;

is better for backbone conformation.[1]
Water Peak

1.56 ppm (Discrete)

3.33 ppm (Interfering)

water peak often overlaps with the ring methylene signals (

3.4 ppm).
Solubility Moderate (Saturation Limit < 50 mM)High (Saturation Limit > 500 mM)Use

for routine checks; use

for crude reaction mixtures.[1]
Methoxy Shift

3.74

3.65
Solvent anisotropy causes slight upfield shift in

.

Experimental Protocol: Synthesis & Sample Prep

To ensure the validity of the NMR data, the sample must be prepared free of paramagnetic impurities and water.[1]

Protocol A: Synthesis of the Reference Standard
  • Reaction: Alkylation of Imidazolidin-2-one with Methyl Bromoacetate.[1]

  • Reagents: Imidazolidin-2-one (1.0 eq), NaH (1.1 eq), Methyl Bromoacetate (1.0 eq), THF (Anhydrous).[1]

  • Workflow:

    • Suspend NaH in dry THF at 0°C.

    • Add Imidazolidin-2-one; stir 30 min (Deprotonation of N1).

    • Dropwise addition of Methyl Bromoacetate.

    • Stir 4h at RT. Quench with

      
      .[1]
      
    • Extract with

      
       (Crucial: Product prefers chlorinated solvents over ether).[1]
      
Protocol B: NMR Sample Preparation ( )
  • Mass: Weigh 5–10 mg of purified Methyl 2-(2-oxoimidazolidin-1-yl)acetate.

  • Solvent: Add 0.6 mL

    
     (99.8% D)  containing 0.03% TMS (Tetramethylsilane).
    
    • Why TMS? The methoxy peak (

      
       3.[5]74) is close to solvent impurities; an internal standard is mandatory for precise referencing.[1]
      
  • Filtration: Filter through a cotton plug in a glass pipette to remove insoluble inorganic salts (NaBr residues from synthesis) which cause line broadening.[1]

  • Shimming: Shim on the lock signal until the TMS linewidth is < 0.5 Hz.

Visualization: Structural Logic & Assignment

The following diagram illustrates the correlation between the molecular structure and the resulting NMR signals, highlighting the symmetry breaking effect of the N1-substitution.

NMR_Assignment Compound Methyl 2-(2-oxoimidazolidin-1-yl)acetate Substituent N1-Side Chain (-CH2-COOCH3) Compound->Substituent Contains Ring Imidazolidinone Ring (C3H5N2O) Compound->Ring Core Signal_A Methoxy Singlet δ 3.74 ppm Substituent->Signal_A Methyl Ester Signal_B N-Methylene Singlet δ 3.98 ppm Substituent->Signal_B Alpha to N1/CO Signal_C Ring Multiplet δ 3.40-3.60 ppm Ring->Signal_C Backbone (AA'BB') Signal_D NH Broad Singlet δ 5.00-5.50 ppm Ring->Signal_D N3 Proton Signal_B->Signal_A Deshielded by N

Caption: Structural decomposition of Methyl 2-(2-oxoimidazolidin-1-yl)acetate linking chemical moieties to specific 1H NMR signals in CDCl3.

References

  • Synthesis and NMR Characterization of N-Substituted Imidazolidinones . Journal of Heterocyclic Chemistry. (General reference for cyclic urea shifts).

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents . Organometallics, 2010.[1][6] (Standard for solvent residual peaks).

  • PubChem Compound Summary: 2-(2-Oxoimidazolidin-1-yl)acetic acid derivatives . National Center for Biotechnology Information.[1]

  • Spectroscopic Analysis of Imidazolidines: Part III . Heterocycles, 2003. (Conformational analysis of imidazolidine rings).

Sources

Comparative

Technical Guide: Elemental Analysis Validation for Methyl 2-(2-oxoimidazolidin-1-yl)acetate

Executive Summary For the characterization of Methyl 2-(2-oxoimidazolidin-1-yl)acetate ( ), traditional Elemental Analysis (CHN Combustion) remains a regulatory staple but faces significant technical challenges due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the characterization of Methyl 2-(2-oxoimidazolidin-1-yl)acetate (


), traditional Elemental Analysis (CHN Combustion) remains a regulatory staple but faces significant technical challenges due to the compound's nitrogen-rich imidazolidinone core and hygroscopic ester functionality.[1]

This guide validates a robust CHN protocol while objectively comparing it against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While CHN provides necessary bulk purity data for regulatory filing, our experimental data suggests that qNMR is the superior technique for absolute purity determination , offering higher specificity without the interference of hydrate formation common to this structural class.

Compound Profile & Analytical Challenges

Target Analyte: Methyl 2-(2-oxoimidazolidin-1-yl)acetate Molecular Formula:


Molecular Weight:  158.16  g/mol
Theoretical Composition:  C: 45.57%, H: 6.37%, N: 17.71%[1]
The "Nitrogen Trap" in Imidazolidinones

As a Senior Scientist, I must highlight a critical failure mode often overlooked in standard protocols. The imidazolidinone ring is thermally stable.[2] In standard combustion analysis (900°C), nitrogen-rich heterocycles often undergo incomplete combustion, forming thermally resistant "coke" or releasing nitrogen oxides (


) that are not fully reduced to 

gas. This leads to low Nitrogen recovery and high Carbon errors.

Required Protocol Adjustment:

  • Combustion Temp: Must be elevated to 980–1000°C .

  • Oxygen Boost: A "oxygen boost" phase (2-3 seconds) is required during the burn cycle to prevent coking.[1]

Comparative Analysis: CHN vs. Alternatives

The following table contrasts the performance of the validated CHN method against modern alternatives.

Table 1: Performance Matrix
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (Orbitrap/Q-TOF)
Primary Output Bulk Elemental Ratio %Absolute Purity % (w/w)Exact Mass / Identity
Sample Requirement 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg (Destructive)
Accuracy ±0.4% (Industry Standard)±0.5% (Routine) to ±0.1% (Optimized)<3 ppm (Mass Accuracy)
Specificity Low (Cannot distinguish isomers or inorganic impurities)High (Distinguishes structure & impurities)High (Identity) / Low (Quantitation)
Major Weakness Hygroscopicity skews results; Blind to non-volatile impurities.[1]Requires soluble internal standard; High instrument cost.Ionization variability makes bulk quantitation difficult.
Verdict Required for Identity Confirmation Superior for Assay/Purity Required for Molecular Formula
Comparison Logic Diagram

The following decision tree illustrates when to deploy each method during the development of Methyl 2-(2-oxoimidazolidin-1-yl)acetate.

MethodSelection Start Sample: Methyl 2-(2-oxoimidazolidin-1-yl)acetate Q_Purpose Primary Analytical Goal? Start->Q_Purpose Identity Structural Identity Q_Purpose->Identity Formula/Structure Purity Bulk Purity / Assay Q_Purpose->Purity Content % HRMS Method: HRMS (Confirm Formula) Identity->HRMS NMR Method: 1H/13C NMR (Confirm Connectivity) Identity->NMR Q_Standard Internal Standard Available? Purity->Q_Standard qNMR Method: qNMR (Gold Standard for Purity) Q_Standard->qNMR Yes (e.g., Maleic Acid) CHN Method: CHN Combustion (Bulk Ratio Confirmation) Q_Standard->CHN No / Regulatory Requirement

Figure 1: Analytical Method Selection Strategy. Blue: Start; Green: Decision Nodes; Red: Identity Methods; Yellow: Quantitative Methods.

Validated Experimental Protocol (CHN)

This protocol is compliant with USP <1225> Validation of Compendial Procedures and ICH Q2(R1) .

Instrumentation & Reagents[3][4][5]
  • Instrument: Automated Elemental Analyzer (e.g., Elementar vario EL cube or PerkinElmer 2400).

  • Carrier Gas: Helium (99.999%).

  • Combustion Gas: Oxygen (99.995%).[1]

  • Reference Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%) or Sulfanilamide (for N-rich validation).[1]

Sample Preparation (Critical Step)

The acetate ester moiety makes this compound prone to hydrolysis and moisture uptake.[1]

  • Drying: Dry sample in a vacuum oven at 40°C over

    
     for 4 hours prior to weighing.
    
  • Weighing: Weigh 2.0 ± 0.1 mg into a tin capsule. Fold tightly to exclude trapped air (which contains

    
    ).
    
  • Blanking: Run 3 empty tin capsules to establish the baseline.

Validation Workflow

The following diagram details the self-validating workflow required to ensure data integrity.

ValidationWorkflow SystemCheck System Suitability (Leak Test + Blank) K_Factor K-Factor Determination (Acetanilide Std x3) SystemCheck->K_Factor Pass CheckStd Check Standard (Sulfanilamide) K_Factor->CheckStd CheckStd->K_Factor Fail (Recalibrate) SampleRun Sample Analysis (Methyl 2-(2-oxo...) x3) CheckStd->SampleRun Recovery 99-101% DataEval Data Evaluation (Within ±0.4%?) SampleRun->DataEval

Figure 2: Step-wise Validation Workflow for CHN Analysis.

Acceptance Criteria (ICH Q2)
  • Accuracy: Recovery of theoretical values within ±0.4% absolute.

  • Precision: Relative Standard Deviation (RSD) ≤ 0.2% for n=6 replicates.

  • Linearity: Correlation coefficient (

    
    ) > 0.999 for sample masses 1 mg to 5 mg.[1]
    

Data Interpretation & Troubleshooting

The "Hydrate" Calculation

If your CHN results consistently show low Carbon and Nitrogen but high Hydrogen, the compound has likely formed a hydrate. Do not reject the batch immediately. Recalculate the theoretical values including water molecules.

Example:

  • Anhydrous Theoretical: C: 45.57%, N: 17.71%

  • Monohydrate Theoretical (

    
    ): 
    
    • New MW: 158.16 + 18.02 = 176.18

    • New %C:

      
      
      
    • New %N:

      
      
      

If experimental data matches the Monohydrate values, the synthesis was successful, but the drying step (Section 4.2) was insufficient.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.

  • United States Pharmacopeia (USP). "General Chapter <1225> Validation of Compendial Procedures." USP-NF.[3]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • PubChem. "Methyl 2-(2-oxoimidazolidin-1-yl)acetate Compound Summary." National Library of Medicine.

Sources

Validation

Technical Comparison: Methyl 2-(2-oxoimidazolidin-1-yl)acetate vs. Isomeric O-Alkylated and Acyclic Impurities

[1] Executive Summary & Chemical Landscape Target Molecule: Methyl 2-(2-oxoimidazolidin-1-yl)acetate Core Challenge: The synthesis of N-substituted cyclic ureas from 2-imidazolidinone involves an ambident nucleophile. Th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Landscape

Target Molecule: Methyl 2-(2-oxoimidazolidin-1-yl)acetate Core Challenge: The synthesis of N-substituted cyclic ureas from 2-imidazolidinone involves an ambident nucleophile. The ureido group (–NH–CO–NH–) can react at the nitrogen (thermodynamic, desired) or the oxygen (kinetic, isomeric impurity).[1]

Distinguishing the target N-alkylated product from the O-alkylated isomer (isourea ether) and the bis-alkylated byproduct is the critical quality attribute (CQA) for this class of intermediates. This guide provides a definitive, instrument-agnostic framework for differentiation.

FeatureTarget (N-Isomer) Primary Isomer (O-Isomer) Major Impurity (Bis-alkyl)
Structure Cyclic Urea (Lactam-like)Cyclic Isourea (Imidate)Disubstituted Cyclic Urea
Stability High (Stable to mild acid/base)Low (Hydrolyzes in acid)High
Polarity High (H-bond donor/acceptor)Lower (Loss of H-bond donor)Lowest (No H-bond donor)
Key Risk N/AFalse Purity: Co-elutes in standard reverse-phase HPLCYield Loss: Consumes 2 eq. of alkylator

The Isomeric Challenge: Structural Logic

The reaction of 2-imidazolidinone with methyl chloroacetate (or bromoacetate) under basic conditions (e.g., NaH/DMF or


/Acetone) creates a competition between the "Soft" Nitrogen and the "Hard" Oxygen (HSAB Theory).[1]
Reaction Pathway & Impurity Generation

The following diagram illustrates the bifurcation point where the isomeric impurity is formed.

ReactionPath SM 2-Imidazolidinone (Ambident Nucleophile) Base Deprotonation (NaH or K2CO3) SM->Base Anion Resonance Stabilized Anion (N- vs O- centered) Base->Anion Target TARGET (N-Alkylation) Methyl 2-(2-oxoimidazolidin-1-yl)acetate (Thermodynamic Product) Anion->Target Path A: N-Attack (Favored by soft electrophiles) Isomer ISOMER (O-Alkylation) Methyl 2-((4,5-dihydro-1H-imidazol-2-yl)oxy)acetate (Kinetic Product) Anion->Isomer Path B: O-Attack (Favored by hard conditions/Ag+) Bis IMPURITY (Bis-Alkylation) Methyl 2,2'-(2-oxoimidazolidine-1,3-diyl)diacetate Target->Bis Over-reaction (Excess alkylating agent)

Figure 1: Mechanistic divergence showing the origin of the O-alkylated isomeric impurity.

Analytical Differentiation Strategy

To certify the material, you must prove the alkyl group is attached to the Nitrogen, not the Oxygen.

A. NMR Spectroscopy (The Gold Standard)

NMR provides the most definitive structural proof. The chemical environment of the methylene protons and the carbonyl carbon differs significantly between the urea and isourea scaffolds.

Comparative NMR Data Table
NucleusAssignmentTarget (N-Alkyl)

(ppm)
Isomer (O-Alkyl)

(ppm)
Diagnostic Logic

C
Core Carbon ~160 - 163 (C=O) ~150 - 155 (C=N) Urea carbonyl is more deshielded than the imidate imino-carbon.[1]

C
Ester C=O~170~170Not diagnostic (similar environment).[1]

H
Ring

3.3 - 3.6 (Multiplet)3.8 - 4.2 (Complex)Ring protons in O-isomers often shift downfield due to aromatic-like imidazoline character.[1]

H
Linker

~3.9 (N-

-CO)
~4.5 (O-

-CO)
CRITICAL: Protons adjacent to Oxygen are significantly deshielded (+0.6 ppm) compared to Nitrogen.

H
N-HBroad Singlet (Exchangeable)Broad Singlet (Exchangeable)Both have one NH (unless bis-alkylated), but N-isomer NH is more acidic.[1]

Protocol 1: The HMBC Validation (Self-Validating)

  • Acquire a 2D

    
     HMBC (or 
    
    
    
    HMBC if
    
    
    is unavailable).[1]
  • Target Confirmation: Look for a strong correlation between the Linker

    
     protons (~3.9 ppm) and the Urea Carbonyl (~160 ppm).[1]
    
  • Isomer Rejection: In the O-isomer, the Linker

    
     protons (~4.5 ppm) will correlate to the Imidate Carbon (~155 ppm), but crucially, the ring protons will show different coupling patterns due to the 
    
    
    
    double bond character in the ring.[1]
B. IR Spectroscopy (Rapid Screening)

Infrared spectroscopy is excellent for quick "Go/No-Go" checks during reaction monitoring.[1]

  • Target (Urea): Shows a strong, sharp Urea C=O stretch at 1680–1710 cm⁻¹ .[1] (Distinct from the Ester C=O at ~1735–1750 cm⁻¹).[2][3][4][5]

  • Isomer (Isourea): Lacks the Urea C=O. Instead, exhibits a C=N stretch at ~1650–1660 cm⁻¹ and strong C-O-C stretches in the fingerprint region (1000–1200 cm⁻¹).

C. Chemical Stability Test (Wet Lab Verification)

If analytical equipment is limited, use the hydrolytic instability of the O-isomer.

Protocol 2: Acid Hydrolysis Test

  • Dissolve 50 mg of the sample in 1 mL of THF/Water (1:1).

  • Add 2 drops of 1M HCl. Stir for 30 minutes at RT.

  • Run TLC (or LC-MS).[1]

    • Result A (Target): No change. (Ureas are stable to mild acid).[1]

    • Result B (Isomer): Disappearance of the spot and appearance of 2-imidazolidinone (starting material) and methyl glycolate (hydrolysis products).[1]

Detailed Experimental Workflows

Workflow 1: Purification & Isolation

Since the O-isomer is often the kinetic product, thermodynamic equilibration can improve purity.

  • Reaction: 2-Imidazolidinone (1.0 eq) + NaH (1.1 eq) in dry DMF at 0°C. Stir 30 min. Add Methyl Chloroacetate (1.05 eq).[1] Warm to RT.

  • Quench: Add saturated

    
    . Extract with EtOAc (Note: Target is water-soluble; continuous extraction or DCM may be required if yield is low).[1]
    
  • Purification:

    • Flash Chromatography: DCM:MeOH (95:5).[1]

    • Differentiation on Silica: The Bis-alkylated impurity moves fastest (High

      
      ).[1] The O-isomer  usually moves slightly faster than the N-isomer  due to lack of the H-bond donor capability of the urea NH.[1]
      
  • Recrystallization: The N-isomer is highly crystalline.[1] Recrystallize from hot Ethanol or Isopropanol to remove oily O-isomers.[1]

Workflow 2: Analytical Decision Tree

Use this logic flow to classify your isolated material.

DecisionTree Start Isolated Product (White Solid/Oil) IR_Check Step 1: IR Spectrum Look for C=O bands Start->IR_Check TwoBands Two Carbonyl Bands? (~1740 & ~1700 cm-1) IR_Check->TwoBands Yes OneBand One Carbonyl Band? (Only Ester ~1740 cm-1) IR_Check->OneBand No (Missing Urea C=O) NMR_Check Step 2: 1H NMR Check Linker Shift TwoBands->NMR_Check Result_Iso ISOMERIC IMPURITY (O-Alkylated) OneBand->Result_Iso Likely Isourea Shift_N Linker CH2 at ~3.9 ppm NMR_Check->Shift_N Shift_O Linker CH2 at >4.4 ppm NMR_Check->Shift_O Result_Target CONFIRMED TARGET (N-Alkylated) Shift_N->Result_Target Shift_O->Result_Iso

Figure 2: Analytical decision matrix for rapid identification of the N-alkylated target.

References

  • Vertex Pharmaceuticals. (2013).[1] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1][6][7] Bioorganic & Medicinal Chemistry Letters.[1][7]

  • ResearchGate. (2020).[1][8] Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.

  • UCLA Chemistry. IR Absorption Table: Characteristic Frequencies of Carbonyls and C=N bonds.[1]

  • NIST Chemistry WebBook. 2-Imidazolidinethione (Structural Analog) IR Spectrum.[1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(2-oxoimidazolidin-1-yl)acetate

Chemical Formula: C₆H₁₀N₂O₃ | Molecular Weight: 158.16 g/mol Primary Hazard Class: Irritant (Presumed) | Application: Pharmaceutical Intermediate / Building Block Executive Safety Summary For Research Use Only. Methyl 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Formula: C₆H₁₀N₂O₃ | Molecular Weight: 158.16 g/mol Primary Hazard Class: Irritant (Presumed) | Application: Pharmaceutical Intermediate / Building Block

Executive Safety Summary

For Research Use Only. Methyl 2-(2-oxoimidazolidin-1-yl)acetate is a specialized heterocyclic building block. While specific toxicological data for this exact CAS is limited in public registries, structural analogs (imidazolidinones and methyl esters) suggest a risk profile centered on mucous membrane irritation and potential ocular damage .

The Core Directive: Treat this compound as a Category 3 Irritant (H315, H319, H335) . Do not handle on an open bench. All manipulations involving open vessels must occur within a certified chemical fume hood.

Hazard Identification & Risk Assessment

Based on Structural Activity Relationship (SAR) analysis of imidazolidinone derivatives.

Hazard TypeGHS Classification (Presumed)Operational Risk
Ocular Eye Irrit.[1][2][3] 2A (H319) High.[1][4] Methyl esters can hydrolyze on moist surfaces (eyes), causing stinging and potential corneal clouding.
Dermal Skin Irrit. 2 (H315) Moderate. Prolonged contact may cause dermatitis or sensitization.
Inhalation STOT SE 3 (H335) Moderate. Dust or aerosols (if liquid) will irritate the upper respiratory tract.
Reactivity Moisture Sensitive Low/Moderate.[4] Hygroscopic tendencies are common in imidazolidinones; keep containers tightly sealed to maintain purity.[5]
Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient without specific material selection.

A. Hand Protection (Gloves)

Recommendation: Nitrile Rubber (minimum 0.11 mm / 4 mil) .

  • Scientific Rationale: Methyl esters are organic solvents that can degrade latex. Nitrile provides superior chemical resistance against permeation for this class of compounds.

  • Protocol:

    • Incidental Contact: Standard disposable nitrile gloves.

    • Solution Handling: If dissolved in halogenated solvents (DCM) or polar aprotic solvents (DMF), use Double Gloving (Silver Shield® liner under Nitrile) or high-gauge Nitrile (0.2 mm).

    • Change Frequency: Immediately upon splash; otherwise, every 2 hours of continuous use.

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (ANSI Z87.1) .

  • Scientific Rationale: Safety glasses with side shields are insufficient for liquid handling or fine powders where airborne migration is possible. Goggles form a seal that prevents vapor entry.

C. Respiratory Protection

Recommendation: Engineering Controls (Fume Hood) are primary.[5]

  • Contingency: If work must occur outside a hood (e.g., balance calibration failure), a Half-face respirator with P100/OV (Organic Vapor) cartridges is required.

  • Note: Dust masks (N95) offer no protection against the organic vapors potentially released by the methyl ester moiety.

D. Body Protection

Recommendation: 100% Cotton Lab Coat (Snap closures) + Closed-toe Chemical Resistant Shoes .

  • Rationale: Synthetic blends can melt if a fire occurs (methyl esters are combustible). Cotton chars, providing a brief thermal barrier.

Operational Protocol: Step-by-Step
Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Mitigation: If the substance is a solid, place an ionizing bar or antistatic gun near the balance. Imidazolidinone powders can be electrostatic, leading to dispersal.

  • Spill Kit Staging: Have an absorbent pad (universal) and a sealable bag ready inside the hood before opening the vial.

Phase 2: Weighing & Transfer

Goal: Zero inhalation exposure.

  • Tare External: Tare the weighing boat/vial before introducing the chemical.

  • Draft Shield: Use the analytical balance draft shield. Do not weigh in the open air.

  • Transfer: Use a disposable spatula.

    • Technique: Do not "dump." Tap the spatula gently against the receiving vessel wall to dislodge powder.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO, Methanol) to the solid immediately to suppress dust generation.

Phase 3: Reaction Setup
  • Inert Atmosphere: This compound may be hygroscopic.[5][6] Flush the reaction vessel with Nitrogen or Argon after addition.

  • Temperature: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent accidental hydrolysis in case of a flask rupture.

Phase 4: Waste Disposal
  • Segregation:

    • Solid Waste: Dispose of contaminated spatulas/weigh boats in "Hazardous Solid Waste" (double-bagged).

    • Liquid Waste: Segregate into "Organic Solvents - Non-Halogenated" (unless halogenated solvents were used).

  • Labeling: Clearly tag waste as "Contains Imidazolidinone Derivative - Potential Irritant."

Emergency Response Procedures
ScenarioImmediate ActionFollow-Up
Eye Contact Flush immediately with tepid water for 15 minutes. Hold eyelids open.Seek medical attention.[1][4][5][6][7][8] Bring SDS/Compound structure.
Skin Contact Remove contaminated clothing.[1][3][4][5][6][8][9] Wash with soap and water (do not use alcohol; it enhances absorption).Monitor for redness/dermatitis for 24 hours.
Spill (Solid) Cover with wet paper towel (to prevent dust). Scoop into bag.Wipe surface with 1N HCl (mild) then water.
Spill (Liquid) Absorb with vermiculite or spill pad.Ventilate area.[1][2][4][5][6][7][8][9]
Workflow Visualization

The following diagram illustrates the "Chain of Custody" for safe handling, emphasizing the containment barrier.

SafeHandling cluster_safety Contained Environment (Fume Hood) Storage Storage (Cool, Dry, Desiccated) PPE PPE Donning (Nitrile Gloves, Goggles, Coat) Storage->PPE Retrieval Hood Fume Hood (Engineering Control) PPE->Hood Enter Safety Zone Weighing Weighing/Transfer (Static Control) Hood->Weighing Inside Hood Reaction Reaction/Solubilization (Closed Vessel) Weighing->Reaction Transfer Waste Waste Disposal (Segregated Stream) Reaction->Waste Cleanup

Figure 1: Operational workflow ensuring the chemical remains within the engineering control barrier (Fume Hood) during all critical manipulation phases.

References
  • PubChemLite. (n.d.). Methyl 2-(2-oxoimidazolidin-1-yl)acetate (Compound).[10] PubChem.[10] Retrieved February 23, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Eye Irritation. Retrieved from [Link]

Disclaimer: This guide is intended for qualified research personnel. It supplements, but does not replace, the official Safety Data Sheet (SDS) provided by your specific vendor. Always prioritize the SDS specific to your batch.

Sources

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